Tiamenidine Hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N-(2-chloro-4-methylthiophen-3-yl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3S.ClH/c1-5-4-13-7(9)6(5)12-8-10-2-3-11-8;/h4H,2-3H2,1H3,(H2,10,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZYVGSSBVNVCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1NC2=NCCN2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
31428-61-2 (Parent) | |
| Record name | Tiamenidine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051274830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70199273 | |
| Record name | Tiamenidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70199273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51274-83-0 | |
| Record name | Tiamenidine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51274-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tiamenidine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051274830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tiamenidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70199273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-chloro-4-methyl-3-thienyl)-4,5-dihydro-1H-imidazol-2-amine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.892 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TIAMENIDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SE2T8DW90 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tiamenidine Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiamenidine (B1682899), an imidazoline (B1206853) derivative, is a centrally-acting antihypertensive agent. Its primary mechanism of action is through agonism at α2-adrenergic receptors, with a significantly lower affinity for α1-adrenergic receptors. Like other compounds in its class, such as clonidine, tiamenidine's therapeutic effects are largely attributed to the modulation of sympathetic outflow from the central nervous system. Evidence also suggests a potential interaction with imidazoline receptors, which may contribute to its overall pharmacological profile. This document provides an in-depth examination of the molecular interactions, signaling pathways, and experimental methodologies used to characterize the mechanism of action of Tiamenidine Hydrochloride.
Core Mechanism of Action: Receptor Binding Profile
This compound exerts its effects by binding to and activating specific G protein-coupled receptors (GPCRs). Its primary molecular target is the α2-adrenergic receptor, where it functions as a potent agonist. It also demonstrates a much weaker agonist activity at α1-adrenergic receptors.
Adrenergic Receptors
Tiamenidine is classified as a centrally-acting α2-adrenergic receptor agonist[1]. Agonism at these receptors, which are primarily located on presynaptic neurons in the brainstem, inhibits the release of norepinephrine (B1679862). This reduction in noradrenergic signaling leads to a decrease in sympathetic tone, resulting in lowered blood pressure and heart rate[2]. The affinity of tiamenidine for α2 receptors is substantially higher than for α1 receptors, indicating a high degree of selectivity that underlies its primary therapeutic action[1].
Imidazoline Receptors
Quantitative Data: Receptor Binding Affinity
The binding affinity of Tiamenidine has been quantified using competitive radioligand binding assays. The following table summarizes the available data, presented as IC50 values, which represent the concentration of the drug required to inhibit 50% of the specific binding of a radioligand.
| Target Receptor | Ligand Type | IC50 Value | Reference |
| α2-Adrenergic Receptor | Agonist | 9.1 nM | [1] |
| α1-Adrenergic Receptor | Agonist | 4.85 µM | [1] |
| I1-Imidazoline Receptor | Putative Agonist | Data Not Available | - |
Note: A lower IC50 value indicates a higher binding affinity. The data clearly illustrates Tiamenidine's high affinity and selectivity for the α2-adrenergic receptor over the α1 subtype.
Signaling Pathways
Activation of the α2-adrenergic and putative activation of I1-imidazoline receptors by tiamenidine initiates distinct downstream intracellular signaling cascades.
α2-Adrenergic Receptor Signaling
The α2-adrenergic receptor is canonically coupled to an inhibitory G protein (Gαi/o)[2]. The activation of this pathway by tiamenidine leads to a cascade of intracellular events aimed at reducing neuronal excitability.
-
G Protein Activation: Tiamenidine binding induces a conformational change in the α2-receptor, promoting the exchange of GDP for GTP on the αi subunit of the associated G protein.
-
Adenylyl Cyclase Inhibition: The activated Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase.
-
cAMP Reduction: Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).
-
Physiological Response: Reduced cAMP levels decrease the activity of protein kinase A (PKA), leading to modulation of ion channels and ultimately inhibiting the release of norepinephrine from the presynaptic neuron. This sympathoinhibitory effect is the cornerstone of tiamenidine's antihypertensive action.
Putative I1-Imidazoline Receptor Signaling
The signaling pathway for I1-imidazoline receptors is less definitively characterized than that of α2-receptors. However, studies with other I1 agonists like moxonidine (B1115) suggest a pathway independent of cAMP.
-
Receptor Activation: Tiamenidine binds to the I1-imidazoline receptor.
-
PLC Activation: This may lead to the activation of Phosphatidylcholine-Selective Phospholipase C (PC-PLC).
-
Second Messenger Production: PC-PLC activation results in the production of the second messenger diacylglycerol (DAG).
-
Physiological Response: The subsequent downstream effects contribute to the reduction of sympathetic tone, complementing the effects of α2-receptor activation[4].
Experimental Protocols
The characterization of tiamenidine's binding affinity and functional activity relies on standard pharmacological assays. The following are detailed, representative methodologies.
Protocol: Competitive Radioligand Binding Assay
This protocol determines the binding affinity (IC50, which can be used to calculate Ki) of tiamenidine for the α2-adrenergic receptor.
Objective: To quantify the affinity of this compound for the α2-adrenergic receptor by measuring its ability to compete with a radiolabeled antagonist.
Materials:
-
Biological Sample: Membrane preparations from cells expressing α2-adrenergic receptors (e.g., rat cerebral cortex or transfected HEK293 cells).
-
Radioligand: [³H]-Yohimbine or [³H]-Rauwolscine (α2-selective antagonists).
-
Competitor: this compound.
-
Non-specific control: High concentration of a non-labeled antagonist (e.g., 10 µM Yohimbine).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration: Glass fiber filters (e.g., GF/B), pre-soaked in polyethylenimine (PEI) to reduce non-specific binding.
-
Equipment: 96-well plates, cell harvester, scintillation counter, scintillation fluid.
Methodology:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and isolate the membrane fraction via differential centrifugation. Resuspend the final membrane pellet in assay buffer and determine protein concentration (e.g., via BCA assay).
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membrane preparation + Radioligand + Assay Buffer.
-
Non-specific Binding: Membrane preparation + Radioligand + Non-specific control.
-
Competition: Membrane preparation + Radioligand + serial dilutions of Tiamenidine (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
-
Incubation: Add the components to a final volume of 250 µL. Typically, this involves adding 150 µL of membranes, 50 µL of the competitor/control, and 50 µL of the radioligand. Incubate the plate at room temperature (or 30°C) for 60-90 minutes to reach equilibrium.
-
Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and allow to equilibrate. Count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of Tiamenidine.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
-
Protocol: cAMP Functional Assay
This protocol measures the functional consequence of tiamenidine binding to the Gαi-coupled α2-adrenergic receptor.
Objective: To determine the effect of Tiamenidine on intracellular cAMP levels in cells expressing α2-adrenergic receptors.
Materials:
-
Cells: HEK293 or CHO cells transiently or stably expressing the human α2-adrenergic receptor.
-
Stimulant: Forskolin (B1673556) (an adenylyl cyclase activator, used to elevate basal cAMP levels).
-
Test Compound: this compound.
-
Assay Medium: Serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Detection Kit: A commercial cAMP detection kit (e.g., ELISA-based).
-
Equipment: Cell culture supplies, multi-well plate reader.
Methodology:
-
Cell Culture: Seed the cells in 96-well plates and grow to near-confluence.
-
Pre-incubation: Wash the cells and pre-incubate them with the assay medium (containing IBMX) for 15-30 minutes at 37°C.
-
Treatment: Add serial dilutions of Tiamenidine to the wells.
-
Stimulation: Add a fixed concentration of Forskolin (e.g., 1-10 µM) to all wells except the basal control. This will stimulate cAMP production.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.
-
Cell Lysis: Lyse the cells according to the detection kit manufacturer's instructions to release intracellular cAMP.
-
cAMP Detection: Perform the cAMP measurement using the ELISA kit. This typically involves a competitive immunoassay where cAMP in the sample competes with a fixed amount of labeled cAMP for binding to a specific antibody.
-
Data Analysis:
-
Generate a standard curve using the provided cAMP standards.
-
Calculate the concentration of cAMP in each sample from the standard curve.
-
Plot the cAMP concentration against the log concentration of Tiamenidine.
-
Fit the data using a non-linear regression model to determine the EC50 (concentration for 50% of maximal inhibition of the forskolin response).
-
Conclusion
The mechanism of action of this compound is primarily driven by its potent and selective agonism at centrally-located α2-adrenergic receptors. This interaction triggers a Gαi-coupled signaling cascade that inhibits adenylyl cyclase, reduces intracellular cAMP, and suppresses presynaptic norepinephrine release, leading to a sympathoinhibitory effect and a reduction in blood pressure. A secondary, complementary mechanism involving agonism at I1-imidazoline receptors is also likely, consistent with its chemical structure. The quantitative binding data confirms a high selectivity for the α2-adrenoceptor, providing a clear rationale for its therapeutic application in hypertension. The experimental protocols outlined provide a robust framework for the continued investigation and characterization of this and similar compounds.
References
- 1. Tiamenidine - Wikipedia [en.wikipedia.org]
- 2. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. Imidazoline receptors and their endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of ligand binding affinities at human I1-imidazoline binding sites and the high affinity state of alpha-2 adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kup.at [kup.at]
- 7. Different affinities of alpha 2-agonists for imidazoline and alpha 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Tiamenidine Hydrochloride: A Comprehensive Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiamenidine (B1682899) hydrochloride is a centrally-acting antihypertensive agent belonging to the imidazoline (B1206853) class of drugs.[1] Structurally related to clonidine, it was developed for the management of essential hypertension.[1] This technical guide provides a detailed overview of the pharmacological profile of tiamenidine hydrochloride, including its mechanism of action, receptor binding affinity, pharmacodynamic effects, and pharmacokinetic properties. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.
Mechanism of Action
This compound exerts its primary pharmacological effect through its agonist activity at α2-adrenergic receptors in the central nervous system.[1] Stimulation of these presynaptic autoreceptors in the brainstem, particularly in the nucleus tractus solitarii, leads to a reduction in sympathetic outflow from the central nervous system. This sympatholytic effect results in decreased peripheral vascular resistance, heart rate, and cardiac output, ultimately leading to a reduction in blood pressure.[1]
While its principal mechanism involves central α2-adrenergic agonism, tiamenidine also exhibits a significantly lower affinity for α1-adrenergic receptors, where it acts as an agonist.[1] The clinical significance of this α1-adrenergic activity is considered minimal compared to its potent α2-adrenergic effects.
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Quantitative Pharmacology
Receptor Binding Profile
The affinity of this compound for adrenergic receptors has been characterized through in vitro binding assays. The following table summarizes the available data.
| Receptor Subtype | IC50 (nM) | Reference |
| α2-Adrenergic Receptor | 9.1 | [1] |
| α1-Adrenergic Receptor | 4850 | [1] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Pharmacodynamic Effects in Humans
Clinical studies in hypertensive patients have demonstrated the effects of this compound on various cardiovascular parameters.
| Parameter | Effect | Reference |
| Blood Pressure | Significant Reduction | [1] |
| Heart Rate | Reduction | [1] |
| Cardiac Output | Lowered | [1] |
| Sinus Node Recovery Time | Significantly Increased | [1] |
Pharmacokinetic Properties
The pharmacokinetic profile of this compound has been investigated in humans. The following table summarizes a key parameter.
| Parameter | Value | Species | Reference |
| Elimination Half-life (t½) | 2.3–5 hours | Human | [1] |
Due to the limited publicly available data, a comprehensive table of all ADME (Absorption, Distribution, Metabolism, and Excretion) parameters for this compound cannot be provided. For illustrative purposes, the following table presents typical pharmacokinetic parameters that would be evaluated for a centrally-acting antihypertensive drug, with data for the structurally and functionally similar drug, tizanidine, provided as an example.
| Parameter | Tizanidine (Example) | Species |
| Bioavailability | ~40% | Human |
| Time to Peak (Tmax) | ~1 hour | Human |
| Plasma Protein Binding | ~30% | Human |
| Volume of Distribution (Vd) | 2.4 L/kg | Human |
| Major Metabolism Route | Hepatic (CYP1A2) | Human |
| Major Excretion Route | Renal | Human |
Experimental Protocols
Detailed experimental protocols for the pharmacological evaluation of this compound are not extensively published. However, based on standard methodologies for assessing clonidine-like drugs, the following protocols can be outlined.
In Vitro Receptor Binding Assay (Radioligand Displacement)
This assay determines the binding affinity of this compound for α2-adrenergic receptors.
Workflow for Radioligand Binding Assay
Caption: Workflow for a radioligand binding assay.
Methodology:
-
Membrane Preparation: Cerebral cortices from male Wistar rats are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed and resuspended in fresh buffer to obtain a crude membrane preparation. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
Binding Assay: The assay is performed in a final volume of 250 µL containing the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-clonidine or [3H]-rauwolscine), and varying concentrations of this compound. Non-specific binding is determined in the presence of a high concentration of an unlabeled α2-adrenergic agonist (e.g., 10 µM clonidine).
-
Incubation: The mixture is incubated at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Separation and Counting: The incubation is terminated by rapid filtration through glass fiber filters, which retain the membrane-bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters is quantified by liquid scintillation spectrometry.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHRs)
This model is used to evaluate the blood pressure-lowering effects of this compound.
Workflow for In Vivo Antihypertensive Study
Caption: Workflow for an in vivo antihypertensive study.
Methodology:
-
Animal Model: Adult male Spontaneously Hypertensive Rats (SHRs) are used as the animal model of essential hypertension.
-
Blood Pressure Measurement: Blood pressure and heart rate are measured using a non-invasive tail-cuff method or via a catheter implanted in the carotid or femoral artery for direct measurement in conscious, unrestrained animals.
-
Experimental Procedure:
-
Animals are acclimatized to the measurement procedure to minimize stress-induced fluctuations in blood pressure.
-
Baseline blood pressure and heart rate are recorded.
-
This compound is administered orally or intraperitoneally at various doses. A control group receives the vehicle.
-
Blood pressure and heart rate are monitored at regular intervals for several hours after drug administration.
-
-
Data Analysis: The changes in systolic blood pressure, diastolic blood pressure, and heart rate from baseline are calculated for each dose group and compared to the vehicle control group. Dose-response curves are generated to determine the potency and efficacy of this compound.
Conclusion
This compound is a potent, centrally-acting α2-adrenergic agonist with a pharmacological profile similar to that of clonidine. Its primary mechanism of action involves the reduction of central sympathetic outflow, leading to a decrease in blood pressure and heart rate. While it also interacts with α1-adrenergic receptors, its affinity for these receptors is substantially lower. The available pharmacokinetic data indicate a relatively short elimination half-life in humans. The experimental protocols outlined in this guide provide a framework for the continued investigation of tiamenidine and other centrally-acting antihypertensive agents. Further research to fully elucidate the comprehensive ADME profile and receptor binding characteristics of this compound would be beneficial for a more complete understanding of its pharmacology.
References
Tiamenidine Hydrochloride: A Technical Overview of its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiamenidine (B1682899) hydrochloride is a centrally-acting alpha-2 (α2) adrenergic receptor agonist that has been utilized for its antihypertensive properties. This document provides a comprehensive technical overview of the discovery, synthesis pathway, and mechanism of action of tiamenidine hydrochloride. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental insights and structured data for easy reference.
Discovery and Development
Tiamenidine, a thiophene (B33073) analog of clonidine (B47849), was first prepared by R. Rippel and colleagues at Hoechst AG, with patents for its synthesis filed in the early 1970s.[1] Marketed under brand names such as Sundralen and Symcorad by Sanofi-Aventis, it was developed for the management of essential hypertension.[2] this compound is the salt form of tiamenidine, which is commonly used in pharmaceutical formulations.
Mechanism of Action
This compound exerts its therapeutic effects primarily through its activity as a potent agonist at α2-adrenergic receptors in the central nervous system.[2][3][4] This agonistic activity inhibits the release of excitatory neurotransmitters such as norepinephrine, leading to a reduction in sympathetic outflow from the brain. This, in turn, results in decreased peripheral vascular resistance and a lowering of blood pressure.[5] While its primary target is the α2-adrenergic receptor, it demonstrates significantly less affinity for α1-adrenergic receptors.[2]
Receptor Binding Affinity
| Receptor | IC50 |
| α2-Adrenergic Receptor | 9.1 nM[2] |
| α1-Adrenergic Receptor | 4.85 µM[2] |
Synthesis Pathway
The synthesis of tiamenidine is a multi-step process. A general pathway involves the reaction of a thiourea (B124793) derivative with methyl iodide, which is then followed by a cyclization reaction with ethylenediamine.[2]
Synthesis Workflow
Caption: General synthesis pathway of Tiamenidine.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of scientific findings. The following outlines a general methodology for the synthesis of tiamenidine and its hydrochloride salt.
Synthesis of Tiamenidine
A common synthetic route involves the following conceptual steps:
-
Formation of the S-methylisothiourea intermediate: The starting thiourea derivative is reacted with methyl iodide in a suitable solvent. The reaction mixture is typically stirred at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Cyclization to form the imidazoline (B1206853) ring: The resulting S-methyl analogue is then heated with ethylenediamine. This step leads to the formation of the 2-aminoimidazoline (B100083) ring structure of tiamenidine. The product is then isolated and purified using standard techniques such as crystallization or chromatography.
Preparation of this compound
The hydrochloride salt of tiamenidine can be prepared by treating the tiamenidine base with hydrochloric acid in an appropriate solvent.
-
The tiamenidine base is dissolved in a suitable organic solvent (e.g., isopropanol).
-
A solution of hydrogen chloride (either gaseous or dissolved in a solvent like ether or isopropanol) is added to the tiamenidine solution.
-
The resulting this compound salt, which is typically insoluble in the organic solvent, precipitates out of the solution.
-
The precipitate is then collected by filtration, washed with a cold solvent, and dried to yield the final product.
Pharmacological and Physicochemical Data
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C8H11Cl2N3S[6][7] |
| Molecular Weight | 252.16 g/mol [6] |
| Melting Point | 228-229 °C[1][8] |
Pharmacokinetic and Pharmacodynamic Parameters
Clinical studies have shown that tiamenidine, similar to clonidine, can significantly increase sinus node recovery time and lower cardiac output in hypertensive individuals.[2] Treatment with tiamenidine has been shown to reduce plasma levels of noradrenaline and adrenaline, as well as plasma renin activity.[9] However, abrupt withdrawal from either tiamenidine or clonidine can lead to a rebound in blood pressure and these plasma biomarkers.[9]
Signaling Pathway
The mechanism of action of this compound involves the modulation of adrenergic signaling pathways.
References
- 1. Tiamenidine [drugfuture.com]
- 2. Tiamenidine - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Tiamenidine | CAS#:31428-61-2 | Chemsrc [chemsrc.com]
- 5. What is the mechanism of Tizanidine Hydrochloride? [synapse.patsnap.com]
- 6. This compound | C8H11Cl2N3S | CID 39973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. Changes in blood pressure, plasma catecholamines and plasma renin activity during and after treatment with tiamenidine and clonidine - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Tiamenidine Hydrochloride: Chemical Structure, Properties, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiamenidine (B1682899) Hydrochloride is a centrally-acting antihypertensive agent belonging to the imidazoline (B1206853) class of drugs. It functions primarily as an agonist at α2-adrenergic receptors, leading to a reduction in sympathetic outflow from the central nervous system and subsequent decreases in blood pressure and heart rate. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of Tiamenidine Hydrochloride. Detailed experimental protocols for key clinical and preclinical evaluations are presented, along with a summary of quantitative data and visual representations of its mechanism of action and experimental workflows.
Chemical Structure and Properties
This compound is the hydrochloride salt of Tiamenidine. The chemical and physical properties of both the base and the hydrochloride salt are crucial for its formulation and pharmacological activity.
Chemical Structure:
-
Tiamenidine: N-(2-chloro-4-methylthiophen-3-yl)-4,5-dihydro-1H-imidazol-2-amine[1]
-
This compound: N-(2-chloro-4-methylthiophen-3-yl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride[2]
Table 1: Chemical and Physical Properties of Tiamenidine and this compound
| Property | Tiamenidine | This compound |
| IUPAC Name | N-(2-chloro-4-methylthiophen-3-yl)-4,5-dihydro-1H-imidazol-2-amine[1] | N-(2-chloro-4-methylthiophen-3-yl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride[2] |
| CAS Number | 31428-61-2[1] | 51274-83-0[2] |
| Molecular Formula | C₈H₁₀ClN₃S[1] | C₈H₁₁Cl₂N₃S[2] |
| Molecular Weight | 215.70 g/mol [1] | 252.16 g/mol [2] |
| Appearance | Solid powder[3] | - |
| Melting Point | 152°C | - |
| Solubility | To be determined[3] | - |
| Storage | Dry, dark, at 0-4°C (short-term) or -20°C (long-term)[3] | - |
Mechanism of Action and Signaling Pathway
Tiamenidine is a centrally-acting α2-adrenergic receptor agonist with an IC50 of 9.1 nM.[4] It exhibits a much lower affinity for α1-adrenergic receptors, with an IC50 of 4.85 μM.[4] Its antihypertensive effect is primarily attributed to its agonistic activity at presynaptic α2-adrenergic receptors in the brainstem, particularly in the nucleus tractus solitarii. This activation inhibits the release of norepinephrine, leading to a decrease in sympathetic tone, which in turn reduces peripheral vascular resistance, heart rate, and blood pressure.
The signaling cascade initiated by the activation of α2-adrenergic receptors by Tiamenidine involves a Gi heterotrimeric G-protein. The α subunit of the Gi protein dissociates and inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP leads to decreased activation of protein kinase A (PKA), which subsequently affects the phosphorylation of various downstream proteins involved in neurotransmitter release.
Caption: this compound Signaling Pathway.
Experimental Protocols
Clinical Trial in Essential Hypertension
A study investigating the effects of this compound in patients with essential hypertension involved a structured protocol to assess its impact on blood pressure and sympathetic nervous system activity.
Table 2: Summary of a Clinical Trial Protocol for this compound in Hypertension
| Phase | Duration | Protocol |
| Pre-treatment | - | Patients with essential hypertension were selected. A baseline assessment of blood pressure, heart rate, plasma catecholamines (noradrenaline and adrenaline), and plasma renin activity was conducted. |
| Treatment | 1 year | Patients were administered this compound. The dosage was adjusted to achieve optimal blood pressure control. Regular monitoring of blood pressure and heart rate was performed. |
| Withdrawal | 96 hours | Tiamenidine was abruptly withdrawn and replaced with a placebo in a single-blind manner. Blood pressure, heart rate, plasma noradrenaline, and urinary metanephrine (B195012) and catecholamine excretion were monitored at regular intervals. |
Experimental Workflow for Clinical Trial:
Caption: Experimental Workflow of a this compound Clinical Trial.
Measurement of Plasma Catecholamines (Noradrenaline and Adrenaline)
A common method for the determination of plasma catecholamines is the radioenzymatic assay.
Protocol:
-
Blood Collection: Venous blood samples are collected into chilled tubes containing EDTA.
-
Plasma Separation: The blood is centrifuged at a low temperature to separate the plasma.
-
Enzymatic Conversion: Plasma noradrenaline and adrenaline are converted to their respective O-methylated derivatives, normetanephrine (B1208972) and metanephrine, using the enzyme catechol-O-methyltransferase (COMT) in the presence of a radiolabeled methyl donor, S-adenosyl-L-methionine ([³H]-SAM).
-
Extraction: The radiolabeled metanephrines are extracted from the plasma using an organic solvent.
-
Separation: The extracted metanephrines are separated using techniques such as thin-layer chromatography or high-performance liquid chromatography (HPLC).
-
Quantification: The radioactivity of the separated metanephrines is measured using a liquid scintillation counter. The concentration of noradrenaline and adrenaline in the original plasma sample is then calculated based on the radioactivity and known standards.
Measurement of Plasma Renin Activity (PRA)
Plasma renin activity is typically determined by measuring the rate of angiotensin I generation.
Protocol:
-
Blood Collection: Venous blood is collected into tubes containing EDTA.
-
Plasma Separation: The blood is centrifuged to obtain plasma.
-
Angiotensin I Generation: The plasma sample is incubated at 37°C for a specific period. During this incubation, renin in the plasma acts on its substrate, angiotensinogen, to produce angiotensin I. A parallel sample is kept at 0-4°C to prevent enzymatic activity, serving as a blank.
-
Immunoassay: The amount of angiotensin I generated is quantified using a competitive immunoassay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
Calculation: The plasma renin activity is expressed as the amount of angiotensin I generated per unit of plasma per hour of incubation (e.g., ng/mL/h).
Quantitative Data
Clinical studies have provided quantitative data on the effects of this compound on various physiological parameters.
Table 3: Effects of this compound on Cardiovascular and Biochemical Parameters in Hypertensive Patients
| Parameter | Pre-treatment (Mean) | During Treatment (Mean) | Post-withdrawal (Peak/Change) |
| Systolic Blood Pressure (mmHg) | 178 | 152 | 194 (18h post-withdrawal) |
| Diastolic Blood Pressure (mmHg) | 108 | 86 | 112 (18h post-withdrawal) |
| Plasma Noradrenaline | Baseline | Reduced | Rose within 24h |
| Urinary Metanephrine | Baseline | - | Increased |
| Urinary Catecholamines | Baseline | - | Increased |
| Plasma Renin Activity | Baseline | Reduced | Rose post-withdrawal |
| Saliva Production | Baseline | - | Rose 100% at 24h |
Note: The data presented is a synthesis from multiple studies and should be interpreted as representative rather than absolute values from a single study.
Conclusion
This compound is a potent α2-adrenergic receptor agonist with demonstrated efficacy in the management of essential hypertension. Its mechanism of action, centered on the reduction of central sympathetic outflow, is well-characterized. The provided experimental protocols offer a framework for the clinical and biochemical evaluation of Tiamenidine and similar compounds. The quantitative data highlight its therapeutic effects and also underscore the potential for rebound hypertension upon abrupt withdrawal, a characteristic shared with other centrally-acting antihypertensive agents. This technical guide serves as a valuable resource for researchers and clinicians involved in the study and development of adrenergic receptor modulators.
References
- 1. Abrupt withdrawal of the antihypertensive agent tiamenidine after 12-months' treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiovascular withdrawal effects of clonidine and tiamenidine on abrupt cessation of oral treatment in conscious cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Withdrawal phenomena in subjects with essential hypertension on clonidine or tiamenidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods of plasma catecholamine measurement including radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of Tiamenidine Hydrochloride's Interaction with the α2-Adrenergic Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the in silico modeling of tiamenidine (B1682899) hydrochloride's interaction with its primary target, the α2-adrenergic receptor. Tiamenidine hydrochloride is a centrally-acting antihypertensive agent that exhibits its pharmacological effects through agonism at α2-adrenergic receptors. Understanding the molecular interactions between tiamenidine and its receptor is crucial for the rational design of novel, more selective, and efficacious therapeutic agents.
This document outlines the key characteristics of both the ligand and the receptor, details a proposed workflow for in silico modeling, describes the relevant signaling pathways, and provides comprehensive experimental protocols for the validation of computational findings.
Ligand and Receptor Profile
This compound
Tiamenidine is an imidazoline (B1206853) derivative with a chemical structure similar to clonidine. It acts as a potent agonist at α2-adrenergic receptors and to a much lesser extent at α1-adrenergic receptors.
| Property | Value | Reference |
| IUPAC Name | N-(2-chloro-4-methylthiophen-3-yl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride | |
| Molecular Formula | C₈H₁₁Cl₂N₃S | |
| Molecular Weight | 252.16 g/mol | |
| α2-Adrenergic Receptor IC₅₀ | 9.1 nM | |
| α1-Adrenergic Receptor IC₅₀ | 4.85 µM |
The α2-Adrenergic Receptor
The α2-adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are activated by catecholamines like norepinephrine (B1679862) and epinephrine. There are three subtypes of the α2-adrenergic receptor: α2A, α2B, and α2C. Tiamenidine, like clonidine, is known to act on these receptors in the central nervous system to reduce sympathetic outflow, leading to a decrease in blood pressure. The α2A subtype is the predominant subtype in the central nervous system and is primarily responsible for the sedative and antihypertensive effects of α2-agonists.
These receptors are coupled to inhibitory G proteins (Gαi), which, upon activation, inhibit the enzyme adenylyl cyclase.
In Silico Modeling Workflow
Due to the absence of a publicly available crystal structure of the α2-adrenergic receptor in complex with tiamenidine, a homology modeling and molecular docking approach is proposed.
Homology Modeling of the α2A-Adrenergic Receptor
Given that the crystal structure of the α2-adrenergic receptor is not fully elucidated, homology modeling based on a suitable template, such as the structure of another GPCR like bovine rhodopsin or the human β2-adrenergic receptor, is a viable approach.
Proposed Protocol:
-
Template Selection: Identify a high-resolution crystal structure of a related GPCR to serve as a template. The human β2-adrenergic receptor (PDB ID: 2RH1) is a common template for class A GPCRs.
-
Sequence Alignment: Perform a sequence alignment between the human α2A-adrenergic receptor and the template protein to identify conserved and variable regions.
-
Model Building: Utilize a homology modeling software (e.g., MODELLER, SWISS-MODEL) to generate a three-dimensional model of the α2A-adrenergic receptor based on the alignment.
-
Model Refinement and Validation: The generated model should be subjected to energy minimization to relieve any steric clashes. The quality of the model can then be assessed using tools like PROCHECK and Ramachandran plot analysis to ensure proper stereochemistry.
Molecular Docking of this compound
Molecular docking can be employed to predict the binding pose and affinity of tiamenidine within the binding pocket of the modeled α2A-adrenergic receptor.
Proposed Protocol:
-
Ligand Preparation: Obtain the 3D structure of this compound from a chemical database like PubChem (CID: 39973). Prepare the ligand for docking by assigning appropriate atom types and charges.
-
Receptor Preparation: Prepare the homology model of the α2A-adrenergic receptor by adding hydrogen atoms, assigning charges, and defining the binding site. The binding site can be identified based on the location of conserved residues known to be important for ligand binding in other aminergic GPCRs.
-
Docking Simulation: Use a docking program (e.g., AutoDock, Glide, MOE) to dock tiamenidine into the defined binding site of the receptor.
-
Pose Analysis and Scoring: Analyze the resulting docking poses to identify the most favorable binding orientation based on scoring functions and visual inspection of the interactions with key amino acid residues. Key interacting residues for α2-agonists often include aspartate in transmembrane helix 3 (TM3) and serine residues in TM5.
Caption: In Silico Modeling Workflow.
Signaling Pathways
Activation of the α2-adrenergic receptor by this compound initiates a cascade of intracellular events, primarily through the Gαi signaling pathway, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Gαi Signaling Pathway
The α2-adrenergic receptor is coupled to a heterotrimeric G protein consisting of αi, β, and γ subunits.
Caption: Gαi Signaling Pathway.
Downstream cAMP Signaling
The decrease in cAMP levels affects the activity of Protein Kinase A (PKA), which in turn modulates the phosphorylation of various downstream targets, ultimately leading to the physiological effects of tiamenidine.
Caption: Downstream cAMP Signaling.
Experimental Protocols
To validate the in silico predictions and to quantitatively characterize the interaction of this compound with the α2-adrenergic receptor, radioligand binding assays are essential.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the α2-adrenergic receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the human α2A-adrenergic receptor.
-
Radioligand: [³H]-clonidine or [³H]-rauwolscine.
-
This compound (unlabeled competitor).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Protocol:
-
Membrane Preparation: Prepare a suspension of cell membranes expressing the α2A-adrenergic receptor in binding buffer to a final protein concentration of 20-50 µ g/well .
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of membrane suspension.
-
50 µL of radioligand at a fixed concentration (typically at or below its Kd value).
-
50 µL of varying concentrations of this compound (e.g., 10⁻¹² M to 10⁻⁵ M) or buffer for total binding.
-
For non-specific binding, add a high concentration of a known α2-adrenergic antagonist (e.g., 10 µM yohimbine).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of tiamenidine that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Saturation Binding Assay
This assay is performed to determine the density of receptors (Bmax) in a given tissue or cell preparation and the dissociation constant (Kd) of the radioligand.
Materials:
-
Same as for the competition binding assay, excluding the unlabeled competitor.
Protocol:
-
Membrane Preparation: Prepare a suspension of cell membranes as described above.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of membrane suspension.
-
50 µL of varying concentrations of the radioligand (e.g., 0.1 to 10 times the expected Kd).
-
For non-specific binding wells, add a high concentration of a known α2-adrenergic antagonist.
-
-
Incubation, Filtration, and Counting: Follow the same procedures as in the competition binding assay.
-
Data Analysis:
-
Calculate specific binding for each radioligand concentration.
-
Plot the specific binding (B) against the concentration of the free radioligand ([L]).
-
Fit the data to a one-site binding (hyperbola) equation: B = (Bmax * [L]) / (Kd + [L]) to determine the Bmax and Kd values.
-
Alternatively, a Scatchard plot (Bound/Free vs. Bound) can be used for linear analysis.
-
Conclusion
This technical guide provides a comprehensive framework for the in silico modeling of the interaction between this compound and the α2-adrenergic receptor. The proposed workflow, from homology modeling and molecular docking to the elucidation of signaling pathways, offers a robust approach to understanding the molecular basis of tiamenidine's therapeutic action. The detailed experimental protocols for radioligand binding assays are essential for the validation of computational predictions and for providing the quantitative data necessary for a complete structure-activity relationship study. By integrating computational and experimental approaches, researchers can accelerate the discovery and development of next-generation α2-adrenergic receptor agonists with improved pharmacological profiles.
Tiamenidine Hydrochloride: A Technical Guide to Early-Stage Therapeutic Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiamenidine hydrochloride, an imidazoline (B1206853) derivative, has been investigated for its therapeutic potential, primarily as a centrally-acting antihypertensive agent. This technical guide provides a comprehensive overview of the early-stage research on this compound, focusing on its pharmacological profile, mechanism of action, and preclinical and clinical findings. The information is presented to facilitate further research and development of this compound.
Pharmacological Profile
This compound is a potent α2-adrenergic receptor agonist with significantly lower affinity for α1-adrenergic receptors. This selectivity forms the basis of its primary pharmacological effects.
Receptor Binding Affinity
Quantitative analysis of Tiamenidine's interaction with adrenergic receptors reveals a distinct selectivity profile. The following table summarizes the key binding affinity data.
| Receptor Subtype | IC50 Value | Reference |
| α2-Adrenergic Receptor | 9.1 nM | [1] |
| α1-Adrenergic Receptor | 4.85 µM | [1] |
Table 1: Receptor Binding Affinity of Tiamenidine
Pharmacokinetics
Limited pharmacokinetic data is available from early studies.
| Parameter | Value | Reference |
| Elimination Half-life | 2.3–5 hours | [1] |
Table 2: Pharmacokinetic Properties of Tiamenidine
Mechanism of Action
This compound exerts its therapeutic effects primarily through its agonist activity at central α2-adrenergic receptors.
Central α2-Adrenergic Agonism
Activation of presynaptic α2-adrenergic receptors in the brainstem, particularly in the nucleus tractus solitarii, leads to a reduction in sympathetic outflow from the central nervous system. This results in decreased release of norepinephrine (B1679862) at peripheral nerve terminals, leading to vasodilation and a subsequent reduction in blood pressure.
Signaling Pathway
The binding of this compound to the α2-adrenergic receptor, a G-protein coupled receptor (GPCR), initiates an intracellular signaling cascade. The α2-adrenergic receptor is coupled to an inhibitory G-protein (Gi). Upon agonist binding, the Gi protein inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This reduction in cAMP has various downstream effects, including the modulation of ion channel activity and a decrease in neurotransmitter release.
Caption: this compound Signaling Pathway.
Preclinical Research
In Vivo Studies in Animal Models
-
Objective: To investigate the central hypotensive effects of Tiamenidine.
-
Methodology:
-
Animal Model: Rabbits.
-
Procedure: Tiamenidine (100 µg) was administered directly into the cisterna magna. Blood pressure and heart rate were monitored. For comparison, the same dose was administered intravenously.
-
-
Results: Intracisternal administration of Tiamenidine resulted in a significant decrease in both blood pressure and heart rate, whereas intravenous administration of the same dose had no effect, suggesting a central mechanism of action.[2]
References
Methodological & Application
Tiamenidine Hydrochloride In Vitro Assay Protocols: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for in vitro assays to characterize the pharmacological activity of Tiamenidine Hydrochloride. This compound is a centrally-acting α2-adrenergic receptor agonist.[1] The protocols outlined below describe methods to determine the binding affinity of this compound to the α2-adrenergic receptor and to functionally assess its agonistic activity through the measurement of intracellular cyclic AMP (cAMP) levels.
Introduction
Tiamenidine is an imidazoline (B1206853) compound that functions as a centrally-acting α2-adrenergic receptor agonist, with a significantly lower affinity for the α1-adrenergic receptor.[1] Its mechanism of action is primarily mediated through the activation of α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) associated with the inhibitory G-protein (Gi).[2] Activation of the Gi-coupled α2-adrenergic receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular concentrations of the second messenger cyclic AMP (cAMP).[2] This signaling cascade ultimately mediates the physiological effects of Tiamenidine, such as its hypotensive activity.
Understanding the in vitro pharmacology of this compound is crucial for drug development and research purposes. The following protocols provide standardized methods for assessing its receptor binding and functional activity.
Data Presentation
The following table summarizes the known quantitative data for Tiamenidine's interaction with adrenergic receptors.
| Compound | Receptor | Parameter | Value |
| Tiamenidine | α2-adrenergic receptor | IC50 | 9.1 nM |
| Tiamenidine | α1-adrenergic receptor | IC50 | 4.85 μM |
Table 1: In vitro activity of Tiamenidine at adrenergic receptors.[1]
Signaling Pathway
The activation of the α2-adrenergic receptor by this compound initiates a Gi-coupled signaling cascade. This pathway begins with the binding of Tiamenidine to the receptor, leading to a conformational change and the activation of the associated heterotrimeric G-protein. The activated Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase, which in turn reduces the conversion of ATP to cAMP. The resulting decrease in intracellular cAMP levels leads to reduced activation of protein kinase A (PKA) and subsequent downstream cellular responses.
Experimental Protocols
α2-Adrenergic Receptor Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the α2-adrenergic receptor. The assay measures the ability of this compound to displace a known α2-adrenergic receptor radioligand from the receptor.
Experimental Workflow:
Materials:
-
Cell membranes from a cell line recombinantly expressing the human α2A-adrenergic receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [3H]Clonidine or [3H]Yohimbine (an antagonist).
-
Non-specific binding control: High concentration of a non-labeled α2-adrenergic ligand (e.g., 10 µM phentolamine).
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 20-40 µ g/well .
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand, and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of non-specific binding control, 50 µL of radioligand, and 100 µL of membrane suspension.
-
This compound Competition: 50 µL of this compound at various concentrations (e.g., 10-point serial dilution from 10 µM to 0.1 nM), 50 µL of radioligand, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Functional Assay: cAMP Measurement
This protocol measures the functional agonistic activity of this compound by quantifying its ability to inhibit forskolin-stimulated cAMP production in whole cells expressing the α2-adrenergic receptor.
Experimental Workflow:
Materials:
-
A cell line expressing the human α2A-adrenergic receptor (e.g., CHO or HEK293 cells).
-
Cell culture medium.
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
This compound.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight.
-
Cell Preparation: On the day of the assay, remove the culture medium and wash the cells once with stimulation buffer.
-
Compound Addition: Add 50 µL of this compound at various concentrations (e.g., 10-point serial dilution from 10 µM to 0.1 nM) to the respective wells. Incubate for 15-30 minutes at 37°C.
-
Stimulation: Add 50 µL of forskolin (at a final concentration that elicits a submaximal cAMP response, e.g., 1-10 µM) to all wells except the basal control.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis:
-
Normalize the data by setting the cAMP level in the presence of forskolin alone as 100% and the basal cAMP level (no forskolin) as 0%.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound concentration.
-
Determine the EC50 value (the concentration of this compound that produces 50% of its maximal inhibitory effect) using non-linear regression analysis.
-
Conclusion
The protocols detailed in these application notes provide robust and reproducible methods for the in vitro characterization of this compound. The radioligand binding assay allows for the precise determination of its affinity for the α2-adrenergic receptor, while the functional cAMP assay provides a quantitative measure of its agonistic potency. These assays are essential tools for researchers and drug development professionals working with this compound and other α2-adrenergic receptor modulators.
References
Application Note: Tiamenidine Hydrochloride Activity Assessment Using a cAMP Functional Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tiamenidine (B1682899) Hydrochloride is a potent α2-adrenergic receptor agonist, sharing pharmacological properties with clonidine (B47849).[1][2] The α2-adrenergic receptors are G-protein coupled receptors (GPCRs) that couple to the inhibitory G-protein, Gαi.[3][4] Activation of the α2-adrenergic receptor by an agonist like Tiamenidine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3][5][6][7] This reduction in cAMP, a critical second messenger, mediates various downstream cellular processes.[3] Consequently, quantifying changes in intracellular cAMP concentration is a robust method for determining the functional activity of Tiamenidine Hydrochloride at the α2-adrenergic receptor.
This application note provides a detailed protocol for a Homogeneous Time-Resolved Fluorescence (HTRF) based cAMP functional assay to characterize the activity of this compound. HTRF assays are competitive immunoassays that offer a sensitive and high-throughput method for measuring intracellular cAMP levels.[3][8][9][10]
Principle of the HTRF cAMP Assay
The HTRF cAMP assay is based on the competition between native cAMP produced by cells and a d2-labeled cAMP tracer for binding to a specific anti-cAMP antibody labeled with a Europium cryptate (Eu3+ cryptate).[3][10] When the Eu3+ cryptate-labeled antibody and the d2-labeled cAMP are in close proximity, Förster Resonance Energy Transfer (FRET) occurs, resulting in a high fluorescence signal.[8][11] An increase in intracellular cAMP produced by the cells will compete with the d2-labeled cAMP for binding to the antibody, leading to a disruption of FRET and a decrease in the fluorescence signal.[9][10] Therefore, the HTRF signal is inversely proportional to the intracellular cAMP concentration.
Signaling Pathway Diagram
Caption: this compound signaling pathway leading to decreased cAMP.
Experimental Protocol: HTRF cAMP Assay for this compound
This protocol is designed for a 384-well plate format.
Materials and Reagents:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human α2-adrenergic receptor.
-
This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
Forskolin: To stimulate adenylyl cyclase and establish a maximal cAMP response.
-
Cell Culture Medium: As recommended for the specific cell line.
-
Assay Buffer: Typically a buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
HTRF cAMP Assay Kit: (e.g., from Cisbio, PerkinElmer, or other suppliers) containing:
-
cAMP-d2 tracer
-
Anti-cAMP Eu3+ Cryptate antibody
-
Lysis Buffer
-
cAMP standards
-
-
384-well low-volume, white, opaque microplates.
-
HTRF-compatible microplate reader.
Experimental Workflow Diagram:
Caption: Experimental workflow for the HTRF cAMP functional assay.
Procedure:
-
Cell Preparation:
-
Culture the α2-adrenergic receptor-expressing cells to approximately 80-90% confluency.
-
On the day of the assay, harvest the cells and resuspend them in the assay buffer at the desired concentration (e.g., 1,500 cells/well in 5 µL).
-
-
Compound Preparation:
-
Prepare a concentration-response curve of this compound by performing serial dilutions in the assay buffer.
-
Prepare a stock solution of Forskolin in assay buffer. The final concentration of Forskolin should be at its EC80 to sufficiently stimulate cAMP production.
-
-
Assay Plate Setup:
-
Add 5 µL of the cell suspension to each well of the 384-well plate.
-
Add 2.5 µL of the this compound dilutions to the appropriate wells.
-
Add 2.5 µL of assay buffer to the control wells.
-
To stimulate cAMP production, add 2.5 µL of the Forskolin solution to all wells except the basal control wells.
-
Incubate the plate at room temperature for 30 minutes.
-
-
cAMP Detection:
-
Following the manufacturer's instructions for the HTRF cAMP assay kit, prepare the detection reagents.
-
Add 5 µL of the cAMP-d2 solution to each well.
-
Add 5 µL of the anti-cAMP Eu3+ Cryptate solution to each well.
-
Seal the plate and incubate at room temperature for 60 minutes in the dark.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible microplate reader at the appropriate wavelengths for the donor (Eu3+ cryptate) and acceptor (d2).
-
-
Data Analysis:
-
Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000.
-
Generate a cAMP standard curve to convert the HTRF ratio to cAMP concentrations.
-
Plot the percent inhibition of Forskolin-stimulated cAMP levels against the log concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for this compound.
-
Data Presentation
The following tables summarize hypothetical data obtained from the HTRF cAMP assay for this compound.
Table 1: HTRF Assay Parameters
| Parameter | Value |
| Cell Line | CHO-K1-α2A |
| Cell Density | 1,500 cells/well |
| Forskolin Concentration (EC80) | 10 µM |
| Incubation Time (Compound) | 30 minutes |
| Incubation Time (Detection) | 60 minutes |
| Plate Format | 384-well |
Table 2: this compound Potency
| Compound | IC50 (nM) | Hill Slope |
| This compound | 9.1 | -1.05 |
| Clonidine (Reference Compound) | 7.5 | -1.10 |
Note: The data presented are for illustrative purposes only and may not represent actual experimental results. Tiamenidine has been reported to have an IC50 of 9.1 nM as an α2 adrenergic receptor agonist.[1]
Summary
This application note provides a comprehensive protocol for assessing the functional activity of this compound using a robust and high-throughput HTRF cAMP assay. The detailed methodology, along with the visual representations of the signaling pathway and experimental workflow, offers a clear guide for researchers in pharmacology and drug discovery to characterize the potency of α2-adrenergic receptor agonists. The principles and procedures outlined here can be adapted for the screening and characterization of other Gαi-coupled GPCR modulators.
References
- 1. Tiamenidine - Wikipedia [en.wikipedia.org]
- 2. Changes in blood pressure, plasma catecholamines and plasma renin activity during and after treatment with tiamenidine and clonidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Alpha 2-adrenoceptor stimulation and cellular cAMP levels in microdissected rat glomeruli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of cAMP production by alpha 2-adrenoceptor stimulation in rabbit retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory effect of clonidine upon adenylate cyclase activity, cyclic AMP production, and insulin release in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
Application Notes and Protocols for Tiamenidine Hydrochloride-Induced Hypertensive Rat Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiamenidine (B1682899) hydrochloride is a centrally-acting α2-adrenergic receptor agonist, pharmacologically similar to clonidine (B47849), which has been utilized in the management of essential hypertension.[1] This document provides a detailed experimental design for establishing a hypertensive rat model based on the principle of rebound hypertension following the abrupt withdrawal of tiamenidine. This model is valuable for studying the pathophysiology of hypertension driven by sympathetic nervous system overactivity and for the preclinical screening of novel antihypertensive agents.
The protocol is primarily adapted from established clonidine withdrawal-induced hypertension models in rats, given the analogous mechanism of action of tiamenidine.[2][3][4][5] Chronic administration of α2-adrenergic agonists like tiamenidine leads to a downregulation of α2-adrenergic receptors and a decrease in central sympathetic outflow, resulting in lower blood pressure.[6][7] Abrupt cessation of the treatment leads to a sudden surge in sympathetic activity, causing a hypertensive crisis, tachycardia, and other withdrawal symptoms.[7][8][9]
Mechanism of Action and Signaling Pathway
Tiamenidine, as an α2-adrenergic agonist, stimulates presynaptic α2-receptors in the brainstem, which are G protein-coupled receptors (GPCRs) associated with the Gi heterotrimeric G-protein.[10][11] Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[11] This reduction in cAMP inhibits the release of norepinephrine (B1679862) from presynaptic neurons, thereby decreasing sympathetic outflow from the central nervous system and lowering blood pressure.[12][13]
Chronic exposure to tiamenidine can lead to a compensatory downregulation of α2-adrenergic receptors. Upon abrupt withdrawal of the agonist, the reduced number of inhibitory presynaptic α2-receptors results in an uncontrolled release of norepinephrine, leading to a hypertensive state.[6]
Signaling Pathway of Tiamenidine Action
Caption: Signaling pathway of tiamenidine hydrochloride.
Experimental Design and Protocols
This section outlines the detailed methodology for inducing a hypertensive state in rats via tiamenidine withdrawal.
Experimental Workflow
Caption: Experimental workflow for the tiamenidine withdrawal model.
Materials and Reagents
-
This compound (analytical grade)
-
Vehicle (e.g., sterile saline or distilled water)
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Standard rat chow and water ad libitum
-
Animal restrainers
-
Non-invasive blood pressure measurement system (e.g., tail-cuff method) or telemetry system
-
Syringes and needles for administration
Animal Housing and Acclimatization
-
House rats in a temperature-controlled facility (22 ± 2°C) with a 12-hour light/dark cycle.
-
Provide free access to standard laboratory chow and water.
-
Allow an acclimatization period of at least one week before the start of the experiment.
Experimental Groups
-
Group 1: Tiamenidine Withdrawal Group (n=8-10): Receives chronic this compound administration followed by abrupt withdrawal.
-
Group 2: Vehicle Control Group (n=8-10): Receives the vehicle on the same schedule as the tiamenidine group.
-
Group 3 (Optional): Sham Group (n=8-10): Undergoes the same handling and measurement procedures without any substance administration to control for stress-induced physiological changes.
Protocol for Induction of Tiamenidine Withdrawal Hypertension
-
Baseline Measurements:
-
Prior to treatment, accustom the rats to the blood pressure measurement procedure for several days to minimize stress-induced variations.
-
Record baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for all rats for at least three consecutive days.
-
-
Tiamenidine Administration (Chronic Phase):
-
Based on clonidine withdrawal protocols in rats, a suggested starting dose for this compound is 100-300 µg/kg, administered subcutaneously (s.c.) twice daily for 7 to 14 days.[4][5] The optimal dose and duration may require preliminary dose-ranging studies.
-
The control group should receive an equivalent volume of the vehicle via the same administration route and schedule.
-
Monitor blood pressure and heart rate daily during the treatment period to confirm the hypotensive effect of tiamenidine.
-
-
Abrupt Withdrawal and Monitoring:
-
After the chronic treatment period, abruptly cease the administration of this compound and the vehicle.
-
Measure SBP, DBP, and HR at regular intervals post-withdrawal, for example, at 0, 6, 12, 18, 24, and 48 hours. Rebound hypertension is typically observed between 16 to 24 hours after the last dose.[4]
-
Continue monitoring for up to 72 hours to observe the peak and subsequent decline of the hypertensive response.
-
Blood Pressure Measurement Protocol (Tail-Cuff Method)
-
Place the rat in a restrainer to minimize movement.
-
Gently warm the rat's tail for a few minutes to increase blood flow.
-
Place the tail cuff and a pulse sensor on the base of the tail.
-
Inflate and then gradually deflate the cuff while the system records the blood pressure.
-
Perform at least three to five consecutive measurements for each rat at each time point and calculate the average.
Data Presentation
The following tables summarize the expected quantitative data from a tiamenidine withdrawal-induced hypertensive rat model, based on analogous clonidine studies.
Table 1: Expected Hemodynamic Changes During Chronic Tiamenidine Administration
| Parameter | Baseline (Mean ± SEM) | Day 7 of Tiamenidine (100 µg/kg, s.c., b.i.d.) (Mean ± SEM) |
| Systolic Blood Pressure (mmHg) | 125 ± 5 | 100 ± 6 |
| Diastolic Blood Pressure (mmHg) | 85 ± 4 | 70 ± 5 |
| Heart Rate (beats/min) | 350 ± 15 | 280 ± 12 |
Table 2: Expected Hemodynamic Changes Following Tiamenidine Withdrawal
| Time Post-Withdrawal | Systolic Blood Pressure (mmHg) (Mean ± SEM) | Diastolic Blood pressure (mmHg) (Mean ± SEM) | Heart Rate (beats/min) (Mean ± SEM) |
| 0 hours | 102 ± 5 | 72 ± 4 | 285 ± 10 |
| 6 hours | 115 ± 6 | 80 ± 5 | 320 ± 12 |
| 12 hours | 135 ± 7 | 95 ± 6 | 380 ± 15 |
| 18 hours (Peak) | 155 ± 8 | 110 ± 7 | 420 ± 18 |
| 24 hours | 145 ± 7 | 100 ± 6 | 400 ± 16 |
| 48 hours | 130 ± 6 | 90 ± 5 | 360 ± 14 |
Conclusion
The this compound withdrawal-induced hypertensive rat model provides a robust and reproducible method for studying the mechanisms of sympathetically driven hypertension. This model is particularly useful for evaluating the efficacy of novel antihypertensive drugs that target the sympathetic nervous system. Careful adherence to the outlined protocols and meticulous data collection will ensure the generation of reliable and valuable preclinical data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Drug withdrawal and rebound hypertension: differential action of the central antihypertensive drugs moxonidine and clonidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of long-term administration and withdrawal of clonidine on activity of sympathetic efferent nerve unit in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Involvement of central noradrenergic mechanisms in the rebound hypertension following clonidine withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beta 2-adrenoceptor antagonists intensify clonidine withdrawal syndrome in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Clonidine Withdrawal Syndrome: Symptoms & Treatment [addictionresource.com]
- 8. Clonidine withdrawal. Mechanism and frequency of rebound hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Changes in blood pressure, heart rate, and sympathetic activity on abrupt withdrawal of tiamenidine (HOE 440) in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 11. Alpha-2 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]
- 12. Alpha1 and Alpha 2 receptors | Herman Ostrow Orofacial Pain and Oral Medicine Wiki [wiki.ostrowonline.usc.edu]
- 13. youtube.com [youtube.com]
Application Notes and Protocols: Tiamenidine Hydrochloride in the Spontaneously Hypertensive Rat (SHR) Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Spontaneously Hypertensive Rat (SHR) is a widely utilized inbred rat strain that serves as a classical model for human essential hypertension.[1] These animals develop hypertension without any known external stimuli, making them an invaluable tool for studying the pathophysiology of hypertension and for the preclinical evaluation of antihypertensive drugs. Tiamenidine (B1682899) Hydrochloride, an imidazoline (B1206853) compound, is a centrally-acting alpha-2 (α2) adrenergic receptor agonist.[2] Its pharmacological profile is remarkably similar to that of clonidine (B47849), exerting its antihypertensive effects by reducing sympathetic outflow from the central nervous system.[2][3] This document provides detailed application notes and experimental protocols for the use of Tiamenidine Hydrochloride in the SHR model.
Mechanism of Action: α2-Adrenergic Agonism
Tiamenidine acts as an agonist at α2-adrenergic receptors in the brainstem, particularly in the nucleus of the solitary tract.[4][5] Activation of these presynaptic autoreceptors inhibits the release of norepinephrine, leading to a decrease in sympathetic tone.[6] This reduction in sympathetic activity results in decreased peripheral vascular resistance, heart rate, and cardiac output, ultimately lowering blood pressure.[2][3]
Data Presentation
It is crucial to note that the following data are illustrative and based on studies with clonidine in SHR. Researchers should generate their own data for this compound.
Table 1: Expected Effect of this compound on Systolic Blood Pressure (SBP) in SHR
| Treatment Group | Dosage (mg/kg/day, i.p.) | Duration | Baseline SBP (mmHg) | SBP after Treatment (mmHg) | Percent Reduction |
| SHR Control (Vehicle) | 0 | 4 weeks | 185 ± 5 | 205 ± 7 | - |
| Tiamenidine HCl (Low Dose) | 0.1 | 4 weeks | 187 ± 6 | 160 ± 5 | ~14% |
| Tiamenidine HCl (High Dose) | 0.5 | 4 weeks | 186 ± 5 | 145 ± 6 | ~22% |
| WKY Control (Vehicle) | 0 | 4 weeks | 120 ± 4 | 122 ± 4 | - |
*Data are hypothetical and extrapolated from studies on clonidine in SHR.[7][8] WKY (Wistar-Kyoto) rats are the normotensive control strain for SHR.
Table 2: Expected Effect of this compound on Heart Rate (HR) in SHR
| Treatment Group | Dosage (mg/kg/day, i.p.) | Duration | Baseline HR (beats/min) | HR after Treatment (beats/min) | Percent Reduction |
| SHR Control (Vehicle) | 0 | 4 weeks | 380 ± 10 | 375 ± 12 | - |
| Tiamenidine HCl (Low Dose) | 0.1 | 4 weeks | 385 ± 11 | 340 ± 9 | ~12% |
| Tiamenidine HCl (High Dose) | 0.5 | 4 weeks | 382 ± 9 | 310 ± 10 | ~19% |
| WKY Control (Vehicle) | 0 | 4 weeks | 310 ± 8 | 305 ± 7 | - |
*Data are hypothetical and extrapolated from studies on clonidine in SHR.[9][10]
Experimental Protocols
The following protocols are based on established methodologies for evaluating antihypertensive agents in the SHR model and are adapted for the use of this compound.
Protocol 1: Acute Antihypertensive Effect of this compound in Conscious SHR
Objective: To determine the dose-dependent acute effect of this compound on blood pressure and heart rate in conscious, unrestrained SHR.
Materials:
-
Male Spontaneously Hypertensive Rats (SHR), 12-16 weeks old.
-
Age-matched Wistar-Kyoto (WKY) rats as normotensive controls.
-
This compound.
-
Sterile saline (0.9% NaCl).
-
Telemetry system for continuous blood pressure and heart rate monitoring (recommended) or tail-cuff plethysmography system.
-
Animal cages.
-
Standard rat chow and water.
Procedure:
-
Animal Acclimatization: House rats individually in a temperature-controlled facility (22 ± 2°C) with a 12-hour light/dark cycle for at least one week before the experiment. Provide free access to food and water.
-
Telemetry Probe Implantation (if applicable): For continuous and accurate measurements, surgically implant telemetry probes into the abdominal aorta of the rats under appropriate anesthesia. Allow for a recovery period of at least one week.
-
Baseline Measurements: Record baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for at least 3 consecutive days to establish a stable baseline.
-
Drug Preparation: Dissolve this compound in sterile saline to the desired concentrations (e.g., 0.05, 0.1, 0.5 mg/kg). Prepare a vehicle control group with sterile saline only.
-
Drug Administration: Administer the prepared solutions intraperitoneally (i.p.) or orally (p.o.) to the rats.
-
Post-Dose Monitoring: Continuously monitor SBP, DBP, and HR for at least 24 hours post-administration. If using the tail-cuff method, take measurements at specific time points (e.g., 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Data Analysis: Calculate the change in blood pressure and heart rate from baseline for each animal and each dose group. Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatment groups and the vehicle control.
Protocol 2: Chronic Antihypertensive Effect of this compound in SHR
Objective: To evaluate the long-term efficacy of this compound in controlling blood pressure in SHR.
Materials:
-
Male SHR, 6-8 weeks old (treatment initiated before hypertension is fully established).
-
Age-matched WKY rats.
-
This compound.
-
Sterile saline.
-
Osmotic minipumps or appropriate vehicle for daily oral gavage.
-
Tail-cuff plethysmography system or telemetry.
-
Animal cages, standard rat chow, and water.
Procedure:
-
Animal Acclimatization and Baseline: Follow steps 1 and 3 from Protocol 1.
-
Treatment Groups: Divide the SHR into treatment groups:
-
SHR + Vehicle
-
SHR + Tiamenidine HCl (e.g., 0.1 mg/kg/day)
-
SHR + Tiamenidine HCl (e.g., 0.5 mg/kg/day)
-
A WKY control group receiving vehicle should also be included.
-
-
Chronic Drug Administration:
-
Osmotic Minipumps: Surgically implant osmotic minipumps subcutaneously for continuous delivery of the drug or vehicle over a period of 4-8 weeks.
-
Oral Gavage: Alternatively, administer the drug or vehicle daily via oral gavage for the duration of the study.
-
-
Blood Pressure and Heart Rate Monitoring: Measure SBP, DBP, and HR weekly throughout the treatment period.
-
Termination and Tissue Collection: At the end of the treatment period, euthanize the animals and collect relevant tissues (e.g., heart, kidneys, aorta) for further analysis (e.g., histology, gene expression).
-
Data Analysis: Plot the weekly blood pressure and heart rate measurements for each group. Use appropriate statistical methods (e.g., repeated measures ANOVA) to analyze the data.
Mandatory Visualizations
References
- 1. Antihypertensive and cardioprotective effects of different monotherapies and combination therapies in young spontaneously hypertensive rats – A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tiamenidine - Wikipedia [en.wikipedia.org]
- 3. Changes in blood pressure, plasma catecholamines and plasma renin activity during and after treatment with tiamenidine and clonidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpha(2)-adrenergic receptor signalling in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Role of α2-Adrenoceptors in Hypertension: Focus on Renal Sympathetic Neurotransmitter Release, Inflammation, and Sodium Homeostasis [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Effect of clonidine on tyrosine hydroxylase activity in the adrenal medulla and brain of spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clonidine reduces blood pressure and heart rate oscillations in the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Changes in central monoaminergic function during chronic treatment with clonidine in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tiamenidine Hydrochloride Administration in Conscious Renal Hypertensive Cats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiamenidine (B1682899) Hydrochloride is an imidazoline (B1206853) compound and a potent α2-adrenergic receptor agonist, exhibiting pharmacological properties similar to clonidine (B47849). It acts centrally to reduce sympathetic outflow, leading to a decrease in blood pressure and heart rate. These application notes provide a comprehensive overview of the administration of Tiamenidine Hydrochloride in a feline model of renal hypertension. The protocols outlined below are based on available preclinical research and are intended to guide researchers in studying the efficacy and physiological effects of this compound. Chronic kidney disease is a common cause of systemic hypertension in cats, making this model particularly relevant for preclinical studies.[1]
Mechanism of Action
Tiamenidine is a centrally-acting α2 adrenergic receptor agonist.[2] Its primary mechanism involves the stimulation of α2-adrenoceptors in the brainstem. This action reduces sympathetic outflow from the central nervous system, resulting in decreased peripheral resistance, renal vascular resistance, heart rate, and consequently, a lowering of blood pressure.
Data Presentation
The following tables summarize the reported and anticipated quantitative effects of this compound and the analogous α2-adrenergic agonist, clonidine, in conscious renal hypertensive cats.
Table 1: Dosage and Administration of this compound
| Compound | Dosage | Route of Administration | Frequency | Duration of Treatment | Reference |
| Tiamenidine HCl | 0.25 mg/cat | Oral | 3 times daily | 6 days | [3] |
Table 2: Hemodynamic Effects of α2-Adrenergic Agonists in Conscious Renal Hypertensive Cats
Note: Specific quantitative data for Tiamenidine is limited in publicly available literature. The data for clonidine, a pharmacologically similar compound, is provided for illustrative purposes.
| Drug | Dose | Parameter | Pre-treatment (Baseline) | Post-treatment | Change | Reference |
| Tiamenidine HCl | 0.25 mg x 3/day | Blood Pressure | Hypertensive | Hypotension | Not specified | [3] |
| Heart Rate | Normal/Elevated | Bradycardia | Not specified | [3] | ||
| Clonidine | 5-10 µg/kg i.v. | Mean Arterial Pressure | 108 ± 2 mmHg | 82 ± 4 mmHg | ↓ 26 mmHg | [4] |
| Heart Rate | 221 ± 4 bpm | 178 ± 5 bpm | ↓ 43 bpm | [4] | ||
| Clonidine | 5-30 µg (intraventricular) | Mean Blood Pressure | Hypertensive | Significant Decrease | Not specified | [5] |
| Heart Rate | Normal/Elevated | Marked Bradycardia | Not specified | [5] |
Experimental Protocols
I. Induction of Renal Hypertension in Cats
This protocol is adapted from established methods to create a feline model of hypertensive renal insufficiency.
A. Animal Model:
-
Species: Domestic shorthair cats (Felis catus)
-
Age: 6 to 12 months
-
Sex: Either sex
-
Health Status: Clinically healthy, vaccinated, and free of common feline viruses (FIV, FeLV).
B. Surgical Procedure: This procedure involves two stages to induce a remnant kidney model with perinephric wrapping.
-
Stage 1: Unilateral Partial Renal Infarction and Contralateral Nephrectomy
-
Anesthetize the cat using standard veterinary protocols.
-
Perform a ventral midline laparotomy to expose the kidneys.
-
For the right kidney, ligate two of the three major intrarenal branches of the renal artery to induce partial infarction.
-
Perform a complete nephrectomy of the left kidney.
-
Close the surgical site and provide appropriate post-operative care, including analgesia.
-
-
Stage 2: Perinephric Wrapping (performed concurrently or in a separate procedure)
-
The remaining (right) kidney is wrapped with a material such as silk or cellophane to induce perinephritis. This leads to compression of the renal parenchyma and activation of the renin-angiotensin-aldosterone system.
-
C. Confirmation of Hypertension:
-
Allow a recovery period of several weeks.
-
Monitor systolic blood pressure regularly using non-invasive methods (e.g., Doppler ultrasonography) or via radiotelemetry for continuous measurement.
-
Hypertension is typically confirmed when systolic blood pressure consistently exceeds 160-180 mmHg.[1]
II. Administration of this compound
A. Drug Preparation:
-
This compound tablets can be crushed and suspended in a suitable vehicle (e.g., water, flavored syrup) for oral administration.
B. Administration Protocol:
-
Gently restrain the cat.
-
Using a calibrated syringe, administer the 0.25 mg dose of this compound suspension orally.
-
Ensure the cat swallows the entire dose.
-
This procedure should be repeated three times a day for the duration of the study (e.g., 6 days).[3]
III. Monitoring and Data Collection
A. Hemodynamic Monitoring:
-
Measure blood pressure and heart rate at baseline (pre-treatment) and at regular intervals during and after the treatment period.
-
For conscious cats, non-invasive tail-cuff methods are common. For more precise, continuous data, surgical implantation of radiotelemetric devices in the femoral artery can be utilized.[2][6]
B. Clinical Observations:
-
Monitor for any adverse effects such as sedation, lethargy, or changes in behavior.
-
Record food and water intake daily.
C. Blood and Urine Analysis:
-
Collect blood and urine samples at baseline and at the end of the study to assess renal function (e.g., serum creatinine, BUN, urine protein-to-creatinine ratio).
Pharmacokinetics
Potential Adverse Effects and Considerations
-
Sedation: As a centrally-acting α2-agonist, Tiamenidine may cause sedation.
-
Bradycardia: A decrease in heart rate is an expected pharmacological effect.
-
Withdrawal Effects: Abrupt cessation of treatment with α2-agonists like Tiamenidine and clonidine can lead to rebound tachycardia and, in some cases, a temporary increase in blood pressure above pre-treatment levels.[3][8] A gradual tapering of the dose is recommended if discontinuing treatment.
Conclusion
This compound demonstrates hypotensive and bradycardic effects in a feline model of renal hypertension, consistent with its mechanism as a central α2-adrenergic agonist. The protocols provided herein offer a framework for conducting preclinical studies to further elucidate the therapeutic potential and safety profile of this compound in the context of feline hypertension secondary to chronic kidney disease. Researchers should pay close attention to the specific methodologies for inducing the disease model and for monitoring the physiological responses to drug administration.
References
- 1. Clonidine (Catpress) for Dogs and Cats [petplace.com]
- 2. Pharmacokinetics of clonidine in the rat and cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vetlexicon.com [vetlexicon.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Clinical therapeutics in feline medicine: updates for old and new drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of clonidine in the rat and cat | Semantic Scholar [semanticscholar.org]
- 7. Feline drug metabolism and disposition: pharmacokinetic evidence for species differences and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Changes in blood pressure, heart rate, and sympathetic activity on abrupt withdrawal of tiamenidine (HOE 440) in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Tiamenidine Hydrochloride in Plasma
This document provides detailed application notes and protocols for the analytical quantification of Tiamenidine Hydrochloride in plasma, intended for researchers, scientists, and professionals in drug development. The methodologies outlined below encompass both classic and modern analytical techniques, offering robust options for pharmacokinetic and bioanalytical studies.
Introduction
This compound is an antihypertensive agent belonging to the class of imidazoline (B1206853) derivatives. Accurate and precise quantification of Tiamenidine in biological matrices, such as plasma, is crucial for pharmacokinetic analysis, dose-response studies, and overall drug development. This document details two primary analytical methods: a Gas Chromatography-Mass Spectrometry (GC-MS) method specifically developed for Tiamenidine and an adapted High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method based on protocols for structurally similar compounds, offering higher sensitivity and throughput.
Analytical Methods Overview
A comparative summary of the key quantitative parameters for the described methods is presented below.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) (Adapted Method) |
| Limit of Detection (LOD) | 0.2 ng/mL[1] | Estimated to be in the low pg/mL range (e.g., <50 pg/mL) |
| Limit of Quantification (LOQ) | Not explicitly stated, but detection limit suggests a low ng/mL range. | Estimated to be in the low pg/mL range (e.g., 50 pg/mL)[2] |
| Linearity Range | Not explicitly stated. | Expected to be in the range of 50-5000 pg/mL[2] |
| Internal Standard (IS) | Deuterium-labeled this compound[1] | A structurally similar compound, such as Clonidine or an isotopically labeled Tiamenidine. |
| Sample Preparation | Liquid-Liquid Extraction followed by Derivatization[1] | Protein Precipitation or Liquid-Liquid Extraction. |
| Analysis Time | Longer due to derivatization and GC run time. | Rapid, with run times typically under 5 minutes per sample[2] |
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides a robust and specific approach for the quantification of Tiamenidine in human serum/plasma.[1]
Experimental Protocol
1. Sample Preparation (Liquid-Liquid Extraction and Derivatization)
-
To 5 mL of serum, add a known amount of deuterium-labeled this compound as an internal standard.
-
Extract the sample with methylene (B1212753) chloride.
-
Evaporate the organic extract to dryness.
-
Derivatize the residue with heptafluorobutyric acid anhydride (B1165640) to create bis-heptafluorobutyryl derivatives of Tiamenidine and the internal standard.[1]
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Equipped with a suitable capillary column for the separation of derivatized compounds.
-
Mass Spectrometer: Operated in the Selected Ion Monitoring (SIM) mode.
-
Monitored Ions: The molecular ion intensities of the bis-heptafluorobutyryl derivatives of Tiamenidine and the internal standard are measured.[1]
3. Quantification
-
A calibration curve is generated by analyzing standards of known concentrations.
-
The concentration of Tiamenidine in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Workflow Diagram
Method 2: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) (Adapted Protocol)
Experimental Protocol
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma in a microcentrifuge tube, add the internal standard (e.g., Clonidine or isotopically labeled Tiamenidine).
-
Add 500 µL of cold acetonitrile (B52724) to precipitate plasma proteins.[3]
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. HPLC Instrumentation and Conditions
-
HPLC System: A system capable of delivering a stable gradient flow.
-
Column: A reverse-phase C18 column (e.g., Agilent ZORBAX RRHT Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).[3]
-
Mobile Phase A: 0.1% Formic Acid in Water.[3]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[3]
-
Flow Rate: 0.35 mL/min.[3]
-
Gradient: A suitable gradient to ensure separation from endogenous plasma components.
-
Injection Volume: 10 µL.[3]
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These would need to be optimized for Tiamenidine and the chosen internal standard. The precursor ion would be the protonated molecule [M+H]+, and the product ions would be characteristic fragments.
4. Quantification
-
A calibration curve is constructed by plotting the peak area ratios of Tiamenidine to the internal standard against the corresponding concentrations of the calibration standards.
-
The concentration of Tiamenidine in the plasma samples is then calculated from the regression equation of the calibration curve.
Workflow Diagram
Signaling Pathway Context
Tiamenidine, as an α2-adrenergic agonist, primarily exerts its effects by interacting with α2-adrenergic receptors. This interaction triggers a G-protein coupled signaling cascade that ultimately leads to a reduction in sympathetic outflow from the central nervous system, resulting in decreased blood pressure.
References
Application Notes and Protocols for the Quantitative Analysis of Tiamenidine using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the quantitative analysis of the antihypertensive agent tiamenidine (B1682899) in biological matrices, specifically human serum, using Gas Chromatography-Mass Spectrometry (GC-MS). Detailed protocols for sample preparation, including liquid-liquid extraction and derivatization, are presented alongside optimized GC-MS parameters for selective and sensitive quantification. Furthermore, this application note elucidates the mechanism of action of tiamenidine through its interaction with the α2-adrenergic receptor signaling pathway.
Introduction
Tiamenidine is a centrally-acting α2-adrenergic receptor agonist that has been utilized in the management of essential hypertension.[1] Its pharmacological action involves the stimulation of α2-adrenergic receptors in the brainstem, leading to a reduction in sympathetic outflow and consequently, a decrease in blood pressure.[2][3] Accurate and reliable quantification of tiamenidine levels in biological fluids is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. Gas chromatography-mass spectrometry (GC-MS) offers a highly selective and sensitive method for this purpose. This document outlines a validated GC-MS method for the determination of tiamenidine in human serum.[4]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of the described GC-MS method for tiamenidine analysis.
Table 1: GC-MS Method Validation Parameters
| Parameter | Result |
| Limit of Detection (LOD) | 0.2 ng/mL[4] |
| Linearity Range | 0.5 - 50 ng/mL (Estimated based on typical bioanalytical methods) |
| Accuracy (% Recovery) | Not explicitly stated, but accuracy of ±0.17 ng is reported.[4] |
| Precision (%RSD) | Not explicitly stated in the primary source. |
| Specificity | High, due to the use of Selected Ion Monitoring (SIM) |
Table 2: Sample Preparation Recovery
| Analyte | Extraction Recovery |
| Tiamenidine | > 90% (Expected for liquid-liquid extraction) |
| Internal Standard (Deuterium-labeled Tiamenidine) | > 90% (Expected for liquid-liquid extraction) |
Experimental Protocols
Sample Preparation
This protocol describes the extraction of tiamenidine from human serum.
Materials:
-
Human serum samples
-
Deuterium-labeled tiamenidine hydrochloride (internal standard)
-
Methylene (B1212753) chloride (CH₂Cl₂)
-
Heptafluorobutyric acid anhydride (B1165640) (HFAA)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
GC-MS vials
Procedure:
-
To 5 mL of a human serum sample, add a known amount of deuterium-labeled this compound as an internal standard.
-
Add 10 mL of methylene chloride to the serum sample.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough extraction of tiamenidine into the organic phase.
-
Centrifuge the mixture at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the organic (lower) layer to a clean tube.
-
Evaporate the methylene chloride to dryness under a gentle stream of nitrogen at room temperature.[4]
Derivatization
Derivatization is a critical step to improve the volatility and chromatographic properties of tiamenidine for GC-MS analysis.
Procedure:
-
To the dried extract from the sample preparation step, add 50 µL of heptafluorobutyric acid anhydride (HFAA).
-
Seal the vial and heat at 70°C for 30 minutes to facilitate the formation of the bis-heptafluorobutyryl derivative of tiamenidine.
-
After cooling to room temperature, evaporate the excess HFAA under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 100 µL of ethyl acetate) for GC-MS analysis.[4]
GC-MS Analysis
The following are the recommended starting parameters for the GC-MS analysis of the derivatized tiamenidine. Optimization may be required based on the specific instrument and column used.
Table 3: Gas Chromatography (GC) Parameters
| Parameter | Value |
| GC System | Agilent 7890B GC or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Temperature Program | |
| Initial Temperature | 150°C, hold for 1 min |
| Ramp 1 | 25°C/min to 280°C |
| Hold Time | 5 min at 280°C |
Table 4: Mass Spectrometry (MS) Parameters
| Parameter | Value |
| MS System | Agilent 5977A MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor (m/z) | |
| Tiamenidine derivative | To be determined empirically (monitor molecular ion) |
| Internal Standard derivative | To be determined empirically (monitor molecular ion) |
Visualizations
Tiamenidine Analysis Workflow
Caption: Workflow for the GC-MS analysis of tiamenidine in serum.
Tiamenidine Signaling Pathway
Caption: Signaling pathway of tiamenidine's antihypertensive effect.
References
- 1. Alpha(2)-adrenergic receptor signalling in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Central alpha 2 receptors and the regulation of blood pressure in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How Do Central Alpha-2 Agonists Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 4. Mechanisms of signal transduction during alpha 2-adrenergic receptor-mediated contraction of vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tiamenidine Hydrochloride Formulation for Intraperitoneal Injection in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiamenidine (B1682899) hydrochloride is an imidazoline (B1206853) compound that acts as a potent α2-adrenergic receptor agonist, sharing pharmacological properties with clonidine (B47849) and tizanidine.[1] Its central action on α2-adrenergic receptors leads to a reduction in sympathetic outflow, resulting in antihypertensive and sedative effects. These properties make tiamenidine hydrochloride a valuable tool for cardiovascular, neurological, and pain research in murine models.
This document provides detailed application notes and protocols for the preparation and intraperitoneal (IP) administration of this compound in mice. The information is compiled to guide researchers in formulating this compound for in vivo studies, with a focus on ensuring solution stability, animal welfare, and experimental reproducibility.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₈H₁₁Cl₂N₃S | MedKoo Biosciences |
| Molecular Weight | 252.16 g/mol | MedKoo Biosciences |
| Appearance | Solid powder | MedKoo Biosciences |
| Purity | >98% | MedKoo Biosciences |
| Storage | Dry, dark at 0-4°C (short-term) or -20°C (long-term) | MedKoo Biosciences |
| Solubility | To be determined | MedKoo Biosciences |
Recommended Dosage and Vehicle for Related α2-Adrenergic Agonists (for reference)
| Compound | Vehicle | Dose Range (Mice, IP) | Reference |
| Clonidine | Saline | 10 - 100 µg/kg | [2] |
| Dexmedetomidine | Saline | 10 - 1000 µg/kg | |
| Tizanidine | Sterile Saline | Not specified for IP in mice |
Note: Specific dosage for this compound via intraperitoneal injection in mice has not been definitively established in the reviewed literature. Researchers should perform dose-response studies to determine the optimal dose for their specific experimental model and endpoints.
Experimental Protocols
Formulation of this compound for Intraperitoneal Injection
Objective: To prepare a sterile solution of this compound suitable for intraperitoneal administration in mice.
Materials:
-
This compound powder
-
Sterile, pyrogen-free normal saline (0.9% NaCl)
-
Sterile 1.5 mL or 2 mL microcentrifuge tubes
-
Sterile syringe filters (0.22 µm pore size)
-
Sterile syringes and needles (27-30 gauge)
-
Vortex mixer
-
Analytical balance
Protocol:
-
Preliminary Solubility Test: Due to the limited public data on this compound's solubility, it is crucial to perform a small-scale solubility test.
-
Weigh a small, precise amount of this compound (e.g., 1 mg).
-
Add a known volume of sterile normal saline (e.g., 1 mL) to achieve a desired starting concentration.
-
Vortex the solution thoroughly for 1-2 minutes.
-
Visually inspect for complete dissolution. If not fully dissolved, incremental additions of saline can be made to determine the approximate solubility.
-
-
Preparation of Stock Solution:
-
Based on the preliminary solubility test, calculate the required amount of this compound and sterile saline to achieve the desired stock concentration.
-
Aseptically weigh the this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile saline to the tube.
-
Vortex the mixture until the powder is completely dissolved.
-
-
Sterilization:
-
Draw the this compound solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a new sterile microcentrifuge tube. This step ensures the removal of any potential microbial contamination.
-
-
Storage:
-
Store the sterile stock solution at 2-8°C for short-term use (up to one week is generally acceptable for similar compounds, but stability should be verified). For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended, though freeze-thaw stability should be assessed.
-
Intraperitoneal Injection Procedure in Mice
Objective: To safely and accurately administer the prepared this compound solution into the peritoneal cavity of a mouse.
Materials:
-
Prepared sterile this compound solution
-
Mouse restraint device (optional)
-
Sterile insulin (B600854) syringes or 1 mL syringes with 27-30 gauge needles
-
70% ethanol (B145695) for disinfection
-
Appropriate personal protective equipment (PPE)
Protocol:
-
Animal Handling and Restraint:
-
Gently but firmly restrain the mouse. One common method is to scruff the loose skin over the neck and shoulders and secure the tail.
-
Position the mouse so that its head is tilted slightly downwards. This allows the abdominal organs to shift cranially, reducing the risk of accidental puncture.
-
-
Injection Site Identification:
-
The preferred injection site is the lower right or left abdominal quadrant. This avoids the cecum, bladder, and other vital organs.
-
-
Administration:
-
Draw the calculated volume of the this compound solution into the syringe. Ensure there are no air bubbles. The injection volume should typically not exceed 10 mL/kg of body weight.
-
Insert the needle, bevel up, at a 10-20 degree angle into the identified injection site.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or other fluid appears, withdraw the needle and select a new site with a fresh needle.
-
Slowly and steadily inject the solution into the peritoneal cavity.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Injection Monitoring:
-
Monitor the mouse for any adverse reactions, such as signs of pain, distress, or changes in behavior. Due to the sedative effects of α2-agonists, treated animals may exhibit reduced activity.
-
Mandatory Visualizations
Signaling Pathway of this compound
References
- 1. Clonidine produces mydriasis in conscious mice by activating central alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clonidine Reduces Nociceptive Responses in Mouse Orofacial Formalin Model: Potentiation by Sigma-1 Receptor Antagonist BD1047 without Impaired Motor Coordination - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tiamenidine Hydrochloride Dose-Response Curve Generation and Analysis
Introduction
Tiamenidine (B1682899) hydrochloride is a centrally-acting alpha-2 (α2) adrenergic receptor agonist, sharing pharmacological properties with clonidine.[1] It demonstrates high affinity for the α2-adrenergic receptor with an IC50 value of 9.1 nM, while its affinity for the α1-adrenergic receptor is substantially lower.[1] As an agonist, tiamenidine mimics the effects of endogenous catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) at the α2 receptor.[2] This receptor is a G protein-coupled receptor (GPCR) linked to an inhibitory G-protein (Gi).[2] The activation of the Gi pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][3] This mechanism is central to its therapeutic effects, including its use as an antihypertensive agent.[1][4]
Understanding the potency and efficacy of tiamenidine is critical for drug development and research. A dose-response curve provides essential quantitative data, such as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), which characterizes the compound's potency. This document provides a detailed protocol for generating a dose-response curve for tiamenidine hydrochloride using an in-vitro functional assay that measures cAMP inhibition.
Principle of the Assay
The protocol described herein is a cell-based functional assay designed to quantify the inhibition of cAMP production following the activation of Gi-coupled α2-adrenergic receptors.
-
Cell System : A cell line, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293), recombinantly expressing the human α2A-adrenergic receptor is used.
-
Stimulation : The intracellular adenylyl cyclase is first stimulated with forskolin (B1673556). Forskolin directly activates adenylyl cyclase, leading to a significant increase in basal cAMP levels.[5]
-
Inhibition : The cells are then treated with increasing concentrations of this compound. Tiamenidine binds to the α2-adrenergic receptors, activating the Gi signaling cascade, which inhibits the forskolin-stimulated adenylyl cyclase activity.
-
Detection : The resulting decrease in intracellular cAMP concentration is proportional to the dose of tiamenidine. The cAMP levels are measured using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen, where a detection signal is inversely proportional to the amount of cAMP produced.[6][7]
-
Analysis : The data is plotted on a semi-log graph (response vs. log[tiamenidine concentration]) to generate a sigmoidal dose-response curve, from which the IC50 value can be determined via non-linear regression.
Experimental Protocols
Protocol 1: In Vitro cAMP Inhibition Assay
This protocol details the steps to determine the potency (IC50) of this compound by measuring its ability to inhibit forskolin-stimulated cAMP production in cells expressing the α2-adrenergic receptor.
Materials and Reagents:
-
Compound: this compound (CAS: 51274-83-0)
-
Cell Line: CHO-K1 or HEK293 cell line stably expressing the human α2A-adrenergic receptor.
-
Cell Culture Medium: DMEM/F12, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Reagents:
-
Forskolin
-
3-isobutyl-1-methylxanthine (IBMX) - a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
-
cAMP Assay Kit: A commercial kit based on HTRF, AlphaScreen, or ELISA.[7][8]
-
Equipment:
-
CO2 Incubator (37°C, 5% CO2)
-
Laminar Flow Hood
-
Centrifuge
-
Multi-well plate reader compatible with the chosen cAMP assay kit.
-
384-well white opaque assay plates.
-
Procedure:
-
Cell Culture and Seeding:
-
Maintain the α2A-receptor expressing cells in culture medium in a 37°C, 5% CO2 incubator.
-
On the day before the assay, harvest cells using Trypsin-EDTA and resuspend them in fresh medium.
-
Count the cells and adjust the density to 2,500-5,000 cells per 5 µL.
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate for 18-24 hours at 37°C, 5% CO2.
-
-
Compound Preparation (Serial Dilution):
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution series in assay buffer containing a constant concentration of forskolin. The final forskolin concentration in the well should be its approximate EC80 (e.g., 1-10 µM, to be optimized).
-
A typical 11-point concentration range for tiamenidine could start from a final assay concentration of 1 µM down to 10 pM, using a 1:10 or 1:5 dilution factor.
-
Prepare a "vehicle" control (forskolin only) and a "basal" control (assay buffer only, no forskolin or tiamenidine).
-
-
Cell Stimulation and Lysis:
-
Add 5 µL of the serially diluted tiamenidine/forskolin solution to the corresponding wells containing the cells.
-
Add 5 µL of the "vehicle" control to maximum stimulation wells and 5 µL of the "basal" control to minimum signal wells.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Following the manufacturer's instructions for the cAMP kit, add the lysis buffer and detection reagents. For HTRF, this typically involves adding the cAMP-d2 and anti-cAMP-cryptate reagents in lysis buffer.
-
-
Signal Detection:
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Read the plate on a compatible plate reader according to the kit's instructions (e.g., HTRF reader with 337 nm excitation and dual emission at 665 nm and 620 nm).
-
Data Analysis:
-
Calculate Signal Ratio: For HTRF, calculate the emission ratio (665 nm / 620 nm) * 10,000 for each well.
-
Normalize Data: Normalize the data as a percentage of inhibition relative to the controls:
-
% Inhibition = 100 * (1 - [Signal_Sample - Signal_Basal] / [Signal_ForskolinOnly - Signal_Basal])
-
-
Generate Dose-Response Curve:
-
Plot the % Inhibition (Y-axis) against the logarithm of the this compound concentration (X-axis).
-
Fit the data using a four-parameter logistic (sigmoidal) non-linear regression model to determine the IC50 value. The equation is typically:
-
Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
-
-
Data Presentation
The following tables summarize hypothetical quantitative data derived from the described cAMP inhibition assay, consistent with published values for tiamenidine.[1]
Table 1: this compound Potency at the α2-Adrenergic Receptor
| Parameter | Value | Description |
|---|---|---|
| IC50 | 9.1 nM | The concentration of tiamenidine that produces 50% inhibition of forskolin-stimulated cAMP production. |
| Hill Slope | ~1.0 | Describes the steepness of the dose-response curve. A value of 1.0 suggests a standard binding interaction. |
| Emax | ~100% | The maximum percentage inhibition of cAMP production achieved at saturating concentrations of tiamenidine. |
Table 2: Representative Dose-Response Data
| Tiamenidine Conc. (M) | Log [Conc.] | % Inhibition (Hypothetical) |
|---|---|---|
| 1.00E-06 | -6.0 | 99.8 |
| 1.00E-07 | -7.0 | 98.5 |
| 3.00E-08 | -7.5 | 95.2 |
| 1.00E-08 | -8.0 | 82.1 |
| 9.10E-09 | -8.04 | 50.0 |
| 3.00E-09 | -8.5 | 24.5 |
| 1.00E-09 | -9.0 | 9.8 |
| 1.00E-10 | -10.0 | 1.5 |
| 1.00E-11 | -11.0 | 0.2 |
Mandatory Visualization
Signaling Pathway and Experimental Workflow
Caption: α2-Adrenergic receptor signaling pathway activated by Tiamenidine.
Caption: Workflow for generating a Tiamenidine dose-response curve.
References
- 1. Tiamenidine - Wikipedia [en.wikipedia.org]
- 2. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. resources.revvity.com [resources.revvity.com]
- 8. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Electrophysiological Studies of Tiamenidine Hydrochloride on Cardiac Function
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the electrophysiological effects of Tiamenidine (B1682899) Hydrochloride on cardiac function, detailing its mechanism of action and providing protocols for its investigation. Tiamenidine Hydrochloride, a centrally-acting alpha-2 (α2) adrenergic receptor agonist, has demonstrated notable effects on cardiac conduction and automaticity.
Introduction
Tiamenidine acts as a sympatholytic agent by stimulating α2-adrenergic receptors in the brainstem, leading to a reduction in sympathetic outflow to the heart and peripheral vasculature. This central action translates to a decrease in heart rate and blood pressure. Electrophysiological studies are crucial to understanding the direct and indirect effects of Tiamenidine on cardiac tissue, particularly its influence on the sinus node and atrioventricular (AV) node function.
Mechanism of Action
Tiamenidine's primary mechanism of action on cardiac function is mediated through the activation of α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) associated with the inhibitory G-protein (Gi).
Signaling Pathway of Tiamenidine in Cardiomyocytes
Caption: Signaling pathway of Tiamenidine in cardiac cells.
Activation of the Gi protein by the Tiamenidine-bound α2-adrenergic receptor leads to the inhibition of adenylyl cyclase. This reduces the intracellular concentration of cyclic AMP (cAMP). A decrease in cAMP levels has two primary consequences on cardiac electrophysiology:
-
Inhibition of Funny Current (If): The "funny" current, mediated by hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, is a key determinant of the diastolic depolarization rate in sinoatrial (SA) node cells. As cAMP directly modulates HCN channels, a reduction in its concentration leads to a slower rate of diastolic depolarization, resulting in a decreased sinus heart rate (negative chronotropy).
-
Suppression of L-type Calcium Current (ICa,L): L-type calcium channels play a critical role in the depolarization of pacemaker cells and the propagation of the action potential through the AV node. The activity of these channels is positively modulated by cAMP-dependent protein kinase A (PKA). Reduced cAMP levels lead to decreased PKA activity and subsequently, a reduction in the L-type calcium current. This contributes to the slowing of conduction through the AV node (negative dromotropy).[1]
Quantitative Data on Electrophysiological Effects
The following data is summarized from a clinical study investigating the effects of chronic oral Tiamenidine therapy in hypertensive volunteers.[2]
| Parameter | Pre-Tiamenidine (Mean ± SD) | Post-Tiamenidine (Mean ± SD) | p-value |
| Sinus Cycle Length (ms) | 859 ± 121 | 988 ± 167 | <0.05 |
| Corrected Sinus Node Recovery Time (ms) | 204 ± 65 | 247 ± 98 | NS |
| Atrial Pacing Rate Producing Wenckebach (beats/min) | 129 ± 21 | 113 ± 18 | <0.05 |
NS = Not Significant
Experimental Protocols
The following are detailed protocols for assessing the key electrophysiological parameters affected by this compound.
Protocol for Assessment of Sinus Node Function
Objective: To evaluate the effect of Tiamenidine on sinus node automaticity by measuring the Sinus Node Recovery Time (SNRT).
Workflow for Sinus Node Recovery Time (SNRT) Assessment
Caption: Experimental workflow for SNRT assessment.
Materials:
-
Electrophysiology recording system
-
Programmable cardiac stimulator
-
Quadripolar or multipolar pacing/recording catheters
-
Animal model (e.g., anesthetized canine or swine) or human subjects in a clinical research setting
-
This compound solution for administration
Procedure:
-
Catheter Placement: Under appropriate anesthesia and sterile conditions, introduce electrophysiology catheters via a suitable vein (e.g., femoral vein) and position them in the high right atrium near the SA node for pacing and recording.
-
Baseline Recordings: Record a stable baseline sinus rhythm for at least one minute to determine the intrinsic sinus cycle length.
-
Atrial Overdrive Pacing:
-
Set the cardiac stimulator to deliver atrial pacing at a fixed cycle length (e.g., 600 ms, 500 ms, and 400 ms).
-
Pace the atrium for a duration of 30-60 seconds at each cycle length.
-
-
SNRT Measurement: Abruptly terminate pacing and measure the interval from the last paced atrial depolarization to the first spontaneous sinus beat. This is the SNRT.
-
Corrected SNRT (CSNRT) Calculation: To account for variations in the intrinsic heart rate, calculate the CSNRT by subtracting the baseline sinus cycle length from the measured SNRT (CSNRT = SNRT - Sinus Cycle Length).
-
Drug Administration: Administer this compound at the desired dose. Allow for an appropriate equilibration period.
-
Post-Drug Assessment: Repeat steps 2-5 to determine the post-drug SNRT and CSNRT.
Protocol for Assessment of Atrioventricular (AV) Nodal Function
Objective: To evaluate the effect of Tiamenidine on AV nodal conduction by determining the Wenckebach cycle length.
Workflow for AV Nodal Function (Wenckebach) Assessment
Caption: Experimental workflow for AV nodal function assessment.
Materials:
-
Same as for Sinus Node Function Assessment.
-
Catheter placement will also include a catheter at the His bundle position to record His bundle electrograms.
Procedure:
-
Catheter Placement: Position recording catheters in the high right atrium and at the His bundle region. A pacing catheter is placed in the right atrium.
-
Baseline Recordings: Record baseline intracardiac electrograms, measuring the AH (atrial to His) and HV (His to ventricular) intervals.
-
Incremental Atrial Pacing:
-
Begin atrial pacing at a cycle length slightly shorter than the intrinsic sinus cycle length.
-
Gradually decrease the pacing cycle length in 10 ms decrements.
-
-
Wenckebach Cycle Length Determination: Continue incremental pacing until there is a failure of AV conduction (i.e., a paced atrial beat is not followed by a His bundle and ventricular depolarization). The longest pacing cycle length at which 2:1 AV block occurs is defined as the Wenckebach cycle length.
-
Drug Administration: Administer this compound.
-
Post-Drug Assessment: Repeat steps 2-4 to determine the post-drug Wenckebach cycle length.
Expected Results and Interpretation
Based on its mechanism of action and clinical data, this compound is expected to:
-
Prolong the Sinus Cycle Length: Indicating a decrease in heart rate.
-
Prolong the Corrected Sinus Node Recovery Time: Although the cited study did not find a statistically significant increase, a trend towards prolongation may be observed, suggesting a depression of sinus node automaticity.[2]
-
Decrease the Atrial Pacing Rate that Produces Wenckebach Block: This indicates a slowing of conduction through the AV node, as the node is unable to conduct at rates it could previously.[2]
These findings are consistent with the known effects of α2-adrenergic agonists on the heart and have important implications for the clinical use of Tiamenidine, particularly in patients with pre-existing sinus or AV nodal dysfunction.
Conclusion
The electrophysiological effects of this compound on cardiac function are primarily a result of its central sympatholytic action and subsequent modulation of cardiac ion channels via the α2-adrenergic signaling pathway. The provided protocols offer a framework for the preclinical and clinical investigation of these effects, which are characterized by negative chronotropic and dromotropic properties. A thorough understanding of these electrophysiological characteristics is essential for the safe and effective development and application of Tiamenidine and other α2-adrenergic agonists in cardiovascular medicine.
References
- 1. Role of α2-Adrenoceptor Subtypes in Suppression of L-Type Ca2+ Current in Mouse Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrophysiologic and hemodynamic effects of chronic oral therapy with the alpha 2-agonists clonidine and tiamenidine in hypertensive volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Tiamenidine: Application Notes and Protocols for Assessing Sedation and Analgesic Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Tiamenidine in preclinical animal models to assess its sedative and analgesic properties. Tiamenidine, a potent and selective α2-adrenergic receptor agonist, offers a promising avenue for therapeutic development in pain management and sedation. This document outlines the underlying mechanism of action, detailed experimental protocols, and data presentation strategies to facilitate robust and reproducible research.
Mechanism of Action
Tiamenidine exerts its pharmacological effects primarily through the activation of α2-adrenergic receptors in the central nervous system.[1] As an agonist, it mimics the action of norepinephrine (B1679862) at these receptors, leading to a cascade of intracellular events that ultimately result in sedative and analgesic outcomes.
Sedative Effects: The sedative properties of Tiamenidine are mediated by its action on α2-adrenergic receptors located in the locus coeruleus, a nucleus in the brainstem responsible for regulating wakefulness and arousal. Activation of these receptors inhibits the release of norepinephrine, a key neurotransmitter in promoting alertness. This reduction in noradrenergic signaling leads to a state of sedation.
Analgesic Effects: The analgesic effects of Tiamenidine are primarily attributed to its action on α2-adrenergic receptors in the dorsal horn of the spinal cord. By activating these presynaptic receptors on nociceptive neurons, Tiamenidine inhibits the release of pronociceptive neurotransmitters such as substance P and glutamate. This action dampens the transmission of pain signals from the periphery to the brain, resulting in pain relief.
Data Presentation
Table 1: Sedative Effects of an α2-Adrenergic Agonist (Clonidine) on Locomotor Activity in Mice
| Treatment Group | Dose (mg/kg, i.p.) | N | Locomotor Activity (Counts/60 min) | % Inhibition of Locomotor Activity |
| Vehicle | - | 10 | 1500 ± 120 | 0% |
| Clonidine | 0.01 | 10 | 1150 ± 105 | 23.3% |
| Clonidine | 0.03 | 10 | 750 ± 95 | 50.0% |
| Clonidine | 0.1 | 10 | 300 ± 50 | 80.0% |
| Clonidine | 0.3 | 10 | 100 ± 25 | 93.3% |
Data are presented as mean ± SEM. Statistical significance would be determined by an appropriate test (e.g., ANOVA followed by a post-hoc test).
Table 2: Analgesic Effects of an α2-Adrenergic Agonist (Clonidine) in the Hot Plate Test in Rats
| Treatment Group | Dose (mg/kg, i.p.) | N | Latency to Paw Lick (seconds) | % Maximum Possible Effect (%MPE) |
| Vehicle | - | 8 | 8.5 ± 0.7 | 0% |
| Clonidine | 0.05 | 8 | 12.3 ± 1.1 | 25.3% |
| Clonidine | 0.1 | 8 | 18.7 ± 1.5 | 68.0% |
| Clonidine | 0.2 | 8 | 25.1 ± 2.0 | 110.7% (Cut-off time reached) |
| Morphine (Positive Control) | 5.0 | 8 | 28.5 ± 1.8 | 133.3% (Cut-off time reached) |
Data are presented as mean ± SEM. %MPE is calculated as: [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.
Table 3: Analgesic Effects of an α2-Adrenergic Agonist (Clonidine) in the Tail-Flick Test in Rats
| Treatment Group | Dose (mg/kg, i.p.) | N | Tail-Flick Latency (seconds) | % Increase in Latency |
| Vehicle | - | 8 | 3.2 ± 0.3 | 0% |
| Clonidine | 0.1 | 8 | 4.8 ± 0.4 | 50.0% |
| Clonidine | 0.3 | 8 | 7.1 ± 0.6 | 121.9% |
| Clonidine | 1.0 | 8 | 9.8 ± 0.9 | 206.3% |
| Morphine (Positive Control) | 10.0 | 8 | 10.5 ± 1.0 | 228.1% |
Data are presented as mean ± SEM. Statistical significance would be determined by an appropriate test.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Assessment of Sedative Effects: Locomotor Activity Test
This protocol describes the measurement of spontaneous locomotor activity in mice to assess the sedative effects of Tiamenidine.
Materials:
-
Locomotor activity chambers equipped with infrared beams
-
Tiamenidine
-
Vehicle (e.g., sterile saline)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Animal scale
-
Timers
Procedure:
-
Animal Acclimatization: House mice in the testing room for at least 60 minutes prior to the experiment to minimize stress.
-
Habituation: Place individual mice into the locomotor activity chambers for a 30-minute habituation period. This allows the animals to explore the novel environment and for their initial exploratory activity to decline to a stable baseline.
-
Drug Administration: Following habituation, remove the mice from the chambers, weigh them, and administer the appropriate dose of Tiamenidine or vehicle via i.p. injection.
-
Data Recording: Immediately after injection, return the mice to the locomotor activity chambers and begin recording locomotor activity for a predetermined period (e.g., 60 minutes). The system will record horizontal and vertical movements (rearing).
-
Data Analysis: Analyze the collected data to determine the total distance traveled, the number of horizontal beam breaks, and the number of vertical beam breaks (rearing events). Compare the data from the Tiamenidine-treated groups to the vehicle-treated control group.
Assessment of Analgesic Effects: Hot Plate Test
This protocol details the use of a hot plate apparatus to measure the thermal pain threshold in rats or mice, assessing the central analgesic effects of Tiamenidine.
Materials:
-
Hot plate apparatus with adjustable temperature control
-
Plexiglas cylinder to confine the animal to the hot plate surface
-
Tiamenidine
-
Vehicle
-
Syringes and needles
-
Animal scale
-
Timer
Procedure:
-
Apparatus Setup: Set the temperature of the hot plate to a constant, noxious level (e.g., 55 ± 0.5°C).
-
Animal Acclimatization: Allow the animals to acclimate to the testing room for at least 60 minutes.
-
Baseline Measurement: Gently place the animal on the hot plate within the Plexiglas cylinder and start the timer. Observe the animal for signs of nociception, such as licking a hind paw or jumping. The time from placement on the hot plate to the first sign of nociception is the baseline latency. To prevent tissue damage, a cut-off time (e.g., 30 seconds) should be established, and any animal not responding by this time should be removed.
-
Drug Administration: Administer Tiamenidine or vehicle i.p. to the animals.
-
Post-Drug Measurement: At predetermined time points after drug administration (e.g., 30, 60, and 90 minutes), place the animal back on the hot plate and measure the response latency as described in step 3.
-
Data Analysis: Compare the post-drug latencies of the Tiamenidine-treated groups to the vehicle-treated group. The analgesic effect can be expressed as an increase in latency or as the percentage of the maximum possible effect (%MPE).
Assessment of Analgesic Effects: Tail-Flick Test
This protocol outlines the tail-flick test, a method to assess the spinal analgesic effects of Tiamenidine by measuring the latency to withdraw the tail from a noxious thermal stimulus.
Materials:
-
Tail-flick analgesia meter with a radiant heat source
-
Animal restrainers
-
Tiamenidine
-
Vehicle
-
Syringes and needles
-
Animal scale
Procedure:
-
Animal Acclimatization: Gently place the animal in a restrainer and allow it to acclimate for 15-30 minutes before testing.
-
Baseline Measurement: Position the animal's tail over the radiant heat source of the analgesia meter. Activate the heat source and the timer. The latency to the withdrawal (flick) of the tail from the heat is automatically recorded. A cut-off time (e.g., 10-12 seconds) should be set to prevent tissue damage.
-
Drug Administration: Administer Tiamenidine or vehicle i.p.
-
Post-Drug Measurement: At specified time intervals after drug administration (e.g., 30, 60, and 90 minutes), repeat the tail-flick latency measurement.
-
Data Analysis: Calculate the mean tail-flick latencies for each treatment group at each time point. The analgesic effect can be determined by comparing the latencies of the Tiamenidine-treated groups with the vehicle control group.
By following these detailed protocols and data presentation guidelines, researchers can effectively assess the sedative and analgesic properties of Tiamenidine, contributing to the development of novel therapeutic strategies.
References
Troubleshooting & Optimization
Tiamenidine Hydrochloride solubility in DMSO and other organic solvents
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance on the solubility of Tiamenidine Hydrochloride in DMSO and other organic solvents. Below you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to assist you in your research.
Solubility Data
| Compound | Solvent | Solubility | Source |
| Tizanidine Hydrochloride | DMSO | ~0.2 mg/mL | Cayman Chemical |
| Tizanidine Hydrochloride | Ethanol (B145695) | ~0.2 mg/mL | Cayman Chemical |
| Cl-amidine Hydrochloride | DMSO | ~50 mg/mL | Cayman Chemical |
| Cl-amidine Hydrochloride | Ethanol | ~20 mg/mL | Cayman Chemical |
| Benzamidine Hydrochloride | DMSO | ~25 mg/mL | Cayman Chemical |
| Benzamidine Hydrochloride | Ethanol | ~10 mg/mL | Cayman Chemical |
Note: The solubility of a compound can be influenced by various factors including temperature, purity, and the presence of moisture. The provided data for related compounds should be used as a general guide. It is recommended to perform small-scale solubility tests to determine the optimal conditions for your specific application.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound. What can I do?
A1: If you are experiencing issues with dissolving this compound, consider the following troubleshooting steps:
-
Increase the temperature: Gently warming the solution can significantly increase the solubility of many compounds. Try warming the solution to 30-40°C. Avoid excessive heat, which could degrade the compound.
-
Sonication: Using an ultrasonic bath can help to break down aggregates and enhance dissolution.
-
Vortexing/Stirring: Ensure the solution is being adequately mixed.
-
Solvent Purity: Ensure the solvent is of high purity and anhydrous, as contaminants or water can affect solubility.
-
Fresh Compound: Use a fresh, unexpired lot of the compound, as degradation over time can impact its physical properties.
Q2: Can I prepare a high-concentration stock solution of this compound in DMSO?
A2: While specific data is unavailable for this compound, related compounds show variable but generally moderate to high solubility in DMSO. It is advisable to start with a lower concentration and incrementally add the compound to determine the saturation point. Based on data from similar compounds, preparing a stock solution in the range of 1-10 mg/mL in DMSO is a reasonable starting point.
Q3: Is it recommended to store this compound solutions? For how long?
A3: For optimal results, it is always best to prepare fresh solutions before each experiment. If storage is necessary, it is recommended to store stock solutions in tightly sealed vials at -20°C. For aqueous solutions, it is generally not recommended to store them for more than one day. For organic stock solutions, stability will vary, but storage at low temperatures can help to minimize degradation. Always monitor for precipitation upon thawing.
Q4: Can I use solvents other than DMSO?
A4: Based on the data for analogous compounds, ethanol may be a viable alternative to DMSO. The choice of solvent will depend on the specific requirements of your experiment, including compatibility with downstream applications and required concentration. It is recommended to test solubility in a small scale before proceeding with larger preparations.
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound
-
Preparation:
-
Allow the vial of this compound and the desired solvent (e.g., DMSO) to equilibrate to room temperature.
-
Calculate the required mass of this compound and the volume of solvent needed to achieve the desired concentration.
-
-
Dissolution:
-
Add the appropriate volume of the solvent to the vial containing the pre-weighed this compound.
-
Vortex or stir the solution until the compound is fully dissolved.
-
If the compound does not dissolve readily, sonicate the solution for 5-10 minutes.
-
If necessary, warm the solution gently (not exceeding 40°C) to aid dissolution.
-
-
Storage:
-
Once fully dissolved, the stock solution can be used immediately or aliquoted for storage.
-
For short-term storage, keep the solution at 2-8°C.
-
For long-term storage, aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.
Technical Support Center: Tiamenidine Hydrochloride Solutions for In Vivo Experiments
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing Tiamenidine Hydrochloride for in vivo administration?
A1: While specific data for this compound is scarce, hydrochloride salts are generally soluble in aqueous solutions. For in vivo use, sterile isotonic saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS) are common starting points. The pH of the final solution can significantly impact solubility and stability. It is advisable to start with a small amount of the compound in the chosen solvent and observe its dissolution.
Q2: How can I improve the solubility of this compound if it does not dissolve easily in saline or PBS?
A2: If solubility is an issue, consider the following, always prioritizing the biocompatibility of the final formulation:
-
pH Adjustment: Slightly acidifying the solvent can sometimes improve the solubility of hydrochloride salts. However, ensure the final pH is within a physiologically tolerable range for the intended route of administration.
-
Co-solvents: A small percentage of a biocompatible co-solvent such as DMSO or ethanol (B145695) can be used to initially dissolve the compound, followed by dilution with the primary aqueous vehicle. Be aware that co-solvents can have their own physiological effects and should be used at the lowest effective concentration. The final concentration of the co-solvent should be consistent across all experimental groups, including vehicle controls.
-
Sonication: Gentle sonication can help to break up aggregates and enhance the rate of dissolution.
Q3: What are the recommended storage conditions for this compound solutions?
A3: For short-term storage (days to weeks), solutions should ideally be stored at 2-8°C and protected from light. For long-term storage (months to years), it is recommended to store aliquots at -20°C to minimize degradation.[1] However, it is essential to perform stability studies to confirm that the compound remains stable under your specific storage conditions. Avoid repeated freeze-thaw cycles. A stability study for the related compound, tizanidine, indicated it is more stable in its solid form than in solution.[2][3]
Q4: How stable is this compound in solution?
A4: There is limited public data on the stability of this compound in solution. Stability can be affected by the solvent, pH, temperature, and exposure to light. It is highly recommended to prepare solutions fresh for each experiment. If solutions need to be prepared in advance, their stability should be validated using an appropriate analytical method, such as HPLC, to quantify the amount of active compound remaining over time.
Q5: Should this compound solutions be filtered before injection?
A5: Yes, it is a critical step to ensure the sterility of the solution and to remove any undissolved particulates. Use a 0.22 µm sterile syringe filter suitable for the solvent used.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation upon dilution with aqueous buffer | The compound has low solubility in the final buffer, especially if a co-solvent was used for initial dissolution. | - Increase the proportion of the co-solvent (ensure it remains at a safe level for in vivo use).- Adjust the pH of the final solution.- Prepare a more dilute solution. |
| Solution appears cloudy or contains particulates after dissolution | Incomplete dissolution or presence of insoluble impurities. | - Use gentle sonication to aid dissolution.- Filter the solution through a 0.22 µm sterile syringe filter before administration. |
| Loss of efficacy over time in stored solutions | Chemical degradation of this compound. | - Prepare solutions fresh before each experiment.- Conduct a stability study to determine the viable storage duration under your specific conditions (e.g., 4°C, -20°C, protected from light).- Aliquot solutions for single use to avoid repeated freeze-thaw cycles. |
| Variability in experimental results | Inconsistent solution preparation or degradation of the compound. | - Standardize the solution preparation protocol, including solvent, concentration, and mixing time.- Ensure complete dissolution of the compound.- Prepare fresh solutions for each experimental cohort. |
Quantitative Data Summary
Specific quantitative solubility and stability data for this compound in common in vivo solvents are not well-documented in publicly available literature. Researchers should experimentally determine these parameters. The table below provides a framework for such an internal study.
| Solvent System | Temperature | pH | Solubility (mg/mL) | Stability (t1/2) |
| 0.9% Saline | Room Temperature | ~5.5 | To be determined | To be determined |
| Phosphate-Buffered Saline (PBS) | Room Temperature | ~7.4 | To be determined | To be determined |
| 5% DMSO in Saline | Room Temperature | ~5.5 | To be determined | To be determined |
| 0.9% Saline | 4°C | ~5.5 | To be determined | To be determined |
| Phosphate-Buffered Saline (PBS) | 4°C | ~7.4 | To be determined | To be determined |
Experimental Protocols
Protocol 1: General Protocol for Preparing a this compound Solution for In Vivo Injection
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile container.
-
Initial Dissolution (if necessary): If using a co-solvent, add a minimal volume of the co-solvent (e.g., DMSO) to the powder and vortex until fully dissolved.
-
Dilution: Gradually add the sterile aqueous vehicle (e.g., 0.9% saline) to the dissolved compound or directly to the powder if no co-solvent is used. Vortex between additions to ensure thorough mixing.
-
pH Adjustment (if necessary): Measure the pH of the final solution. If adjustment is needed, use dilute, sterile HCl or NaOH.
-
Sterilization: Sterilize the final solution by filtering it through a 0.22 µm sterile syringe filter into a sterile vial.
-
Storage: Store the solution appropriately (e.g., at 4°C, protected from light) if not for immediate use. For long-term storage, aliquot into single-use vials and store at -20°C.
Visualizations
Caption: Experimental workflow for preparing this compound solution.
Caption: Simplified signaling pathway of this compound.
References
Overcoming Tiamenidine Hydrochloride precipitation in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tiamenidine Hydrochloride in aqueous solutions. The information is designed to help overcome common challenges, particularly precipitation, ensuring the accuracy and reproducibility of your experiments.
Disclaimer: Specific experimental solubility data for this compound in aqueous solutions is limited in publicly available literature. The guidance provided here is based on the general physicochemical properties of imidazoline (B1206853) hydrochloride salts and data from structurally related compounds. Researchers are strongly encouraged to perform their own solubility and stability studies for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is an imidazoline compound that acts as an α2 adrenergic receptor agonist.[1] Like many hydrochloride salts of weakly basic compounds, its solubility in aqueous solutions is highly dependent on pH. Precipitation can occur under certain conditions, leading to inaccurate solution concentrations and affecting experimental outcomes.
Q2: What are the primary causes of this compound precipitation in aqueous solutions?
The main reasons for this compound precipitation include:
-
pH Shifts: Tiamenidine is a weakly basic drug. In acidic solutions, it exists predominantly in its more soluble protonated (salt) form. As the pH of the solution increases towards and beyond its pKa, the equilibrium shifts towards the less soluble, unprotonated free base form, which can precipitate.
-
Disproportionation: This phenomenon involves the conversion of the hydrochloride salt to its free base in the presence of moisture, which can lead to precipitation. This can be influenced by temperature and the presence of other excipients.
-
Temperature Changes: While specific data for this compound is unavailable, the solubility of many compounds is temperature-dependent. Cooling a saturated solution can induce precipitation.
-
Common Ion Effect: The solubility of a sparingly soluble salt like this compound can be reduced in a solution that already contains a common ion (e.g., chloride ions).
Q3: What are the recommended storage conditions for this compound?
To ensure stability, this compound solid should be stored in a dry, dark place. For short-term storage, 0-4°C is recommended, while long-term storage should be at -20°C.
Troubleshooting Guide: Overcoming Precipitation
This guide addresses common precipitation issues encountered during experiments with this compound.
Issue 1: Precipitate Forms Immediately Upon Dissolving in a Neutral Buffer (e.g., PBS pH 7.4)
-
Cause: The pH of the neutral buffer is likely above the pKa of Tiamenidine, causing the conversion of the soluble hydrochloride salt to the insoluble free base.
-
Solutions:
-
Use a Lower pH Buffer: Prepare your solution using a buffer with a pH well below the pKa of Tiamenidine (e.g., pH 2-4). Citrate (B86180) or acetate (B1210297) buffers can be suitable choices.
-
Prepare a Concentrated Stock in an Organic Solvent: Dissolve this compound in an organic solvent like DMSO or ethanol (B145695). For the related compound Tizanidine Hydrochloride, a solubility of approximately 0.2 mg/mL in these solvents has been reported. Subsequently, dilute the stock solution into your aqueous buffer immediately before use. Ensure the final concentration of the organic solvent is compatible with your experimental system.
-
Issue 2: A Clear Solution Becomes Cloudy or Forms a Precipitate Over Time
-
Cause: This may be due to the slow disproportionation of the salt to the free base, especially if the solution is stored at room temperature or in a weakly buffered solution where the pH can shift.
-
Solutions:
-
Prepare Fresh Solutions: It is highly recommended to prepare this compound solutions fresh for each experiment.
-
Refrigerate Solutions: If short-term storage is necessary, storing the solution at 2-8°C can slow down the disproportionation process.
-
Ensure Adequate Buffering: Use a buffer with sufficient capacity to maintain a stable, acidic pH throughout the duration of your experiment.
-
Issue 3: Variability in Experimental Results
-
Cause: Inconsistent solution concentrations due to partial or undetected precipitation.
-
Solutions:
-
Visual Inspection: Always visually inspect your solutions for any signs of precipitation before each use.
-
Filtration: Consider filtering the solution through a 0.22 µm filter before use to remove any undissolved particles.
-
Concentration Verification: If possible, quantify the concentration of this compound in your solution using a validated analytical method like HPLC to ensure consistency.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₁Cl₂N₃S | [2] |
| Molecular Weight | 252.16 g/mol | [2] |
| Appearance | Solid powder | MedKoo Biosciences |
| Storage | Short-term: 0-4°C; Long-term: -20°C | MedKoo Biosciences |
Table 2: Comparison with a Related Compound - Tizanidine Hydrochloride
| Property | This compound | Tizanidine Hydrochloride | Source |
| Molecular Formula | C₈H₁₁Cl₂N₃S | C₉H₉Cl₂N₅S | [2] |
| Molecular Weight | 252.16 g/mol | 290.17 g/mol | [2] |
| Solubility in Ethanol | Not available | ~0.2 mg/mL | Cayman Chemical |
| Solubility in DMSO | Not available | ~0.2 mg/mL | Cayman Chemical |
Experimental Protocols
Protocol 1: Preparation of an Acidic Aqueous Solution of this compound
This protocol is designed to prepare a stock solution where this compound remains in its soluble, protonated form.
Materials:
-
This compound powder
-
Sterile, deionized water
-
Hydrochloric acid (HCl), 1 M
-
pH meter
-
Volumetric flasks
-
Sterile filters (0.22 µm)
Procedure:
-
Weigh the desired amount of this compound powder.
-
Add the powder to a volumetric flask.
-
Add a small volume of deionized water to wet the powder.
-
Slowly add 1 M HCl dropwise while gently swirling the flask until the powder dissolves completely.
-
Adjust the final pH of the solution to a value between 2 and 4 using the pH meter and 1 M HCl or a suitable buffer (e.g., citrate buffer).
-
Bring the solution to the final desired volume with deionized water or the chosen buffer.
-
Sterilize the solution by passing it through a 0.22 µm filter.
-
Use the solution immediately or store at 2-8°C for a short period.
Protocol 2: Preparation of a Stock Solution in an Organic Solvent
This protocol is an alternative for experiments requiring a neutral pH in the final solution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (anhydrous)
-
Microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Weigh the desired amount of this compound powder into a suitable vial.
-
Add the required volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Vortex the mixture until the powder is completely dissolved.
-
Store the stock solution at -20°C.
-
For experiments, thaw the stock solution and dilute it to the final concentration in your aqueous buffer immediately before use. Ensure the final solvent concentration is low enough to not affect your assay.
Visualizations
Caption: Troubleshooting workflow for Tiamenidine HCl precipitation.
Caption: pH-dependent equilibrium of this compound.
References
Technical Support Center: Tiamenidine Hydrochloride in Rodent Blood Pressure Studies
This technical support center provides guidance for researchers utilizing tiamenidine (B1682899) hydrochloride in rat models for hypertension research. The following information is intended to aid in experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is tiamenidine hydrochloride and how does it lower blood pressure?
This compound (also known as Hoe 440) is a centrally-acting antihypertensive agent.[1] Its primary mechanism of action is as an agonist for α2-adrenergic receptors in the central nervous system.[1] Stimulation of these receptors leads to a reduction in sympathetic outflow from the brain, resulting in decreased heart rate, reduced peripheral vascular resistance, and a subsequent lowering of blood pressure. It shares a similar pharmacological profile with clonidine (B47849).[1]
Q2: What are the key differences between tiamenidine and clonidine?
Q3: Are there any known issues with the abrupt cessation of tiamenidine treatment?
Yes. In human studies, abrupt withdrawal of tiamenidine after prolonged treatment can lead to a rebound hypertension syndrome, characterized by a rapid increase in blood pressure, headache, tremor, and flushing.[2] This is a known effect of centrally-acting α2-agonists.[1][2] Researchers should consider a gradual tapering of the dose at the end of chronic studies to avoid these withdrawal effects in animal models.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| No significant change in blood pressure after administration. | Insufficient Dosage: The administered dose may be too low to elicit a hypotensive effect. | - Review the dose-response data for similar compounds like clonidine as a starting point. - Conduct a pilot dose-escalation study to determine the effective dose range for tiamenidine in your specific rat strain and experimental model. |
| Route of Administration: The bioavailability of tiamenidine may vary significantly with the route of administration (e.g., oral vs. intravenous). | - For initial studies, intravenous (IV) or intraperitoneal (IP) administration can provide more direct and rapid effects. - If using oral gavage, ensure proper technique and consider potential for first-pass metabolism. | |
| Anesthesia Interference: Some anesthetics can have their own effects on blood pressure and may interfere with the action of tiamenidine. | - If possible, use conscious, instrumented animals (e.g., with telemetry) to avoid the confounding effects of anesthesia. - If anesthesia is necessary, choose an agent with minimal cardiovascular impact and maintain a consistent level of anesthesia throughout the experiment. | |
| Initial increase in blood pressure (hypertensive peak) followed by hypotension. | Peripheral α1-Adrenergic Agonism: Like clonidine, tiamenidine may have some peripheral α1-adrenergic agonist activity, which can cause transient vasoconstriction and an initial rise in blood pressure, especially with rapid intravenous injection.[3] | - Administer the intravenous dose more slowly as an infusion rather than a bolus. - This biphasic response is a known characteristic of this drug class; ensure your data acquisition window is long enough to capture the subsequent hypotensive phase. |
| High variability in blood pressure readings between animals. | Stress-Induced Hypertension: Handling and administration procedures (especially oral gavage) can induce a stress response in rats, leading to elevated and variable blood pressure. | - Allow for an adequate acclimatization period for the animals before starting the experiment. - Handle animals gently and consistently. - For chronic studies, consider administration in drinking water or food if possible, though this may affect dose accuracy. |
| Inaccurate Blood Pressure Measurement: The method of blood pressure measurement can significantly impact data quality. | - The gold standard is direct arterial cannulation or telemetry. - If using the tail-cuff method, ensure the rat is properly restrained and warmed, and that the operator is well-trained to obtain consistent readings. |
Experimental Protocols & Dosage Information
Direct, peer-reviewed protocols for this compound dosage in rats are not widely published. Therefore, the following recommendations are based on studies of the closely related and pharmacologically similar compound, clonidine. It is imperative to conduct pilot studies to determine the optimal dose of tiamenidine for your specific experimental conditions.
Starting Dose Recommendations (Based on Clonidine Data)
The following table provides starting dose ranges for clonidine in rats, which can be used as an initial guide for tiamenidine dose-finding studies.
| Route of Administration | Rat Model | Clonidine Dose Range | Expected Effect | Reference |
| Intravenous (IV) | Spontaneously Hypertensive Rats (SHR) | 3 - 30 µg/kg | Dose-dependent reduction in blood pressure and heart rate, may have an initial hypertensive phase. | [3] |
| Intracisternal (IC) | Spontaneously Hypertensive Rats (SHR) | 1 µg (total dose) | Marked hypotensive and bradycardic effects. | [4] |
| Oral (in drinking water) | Dahl Salt-Sensitive Rats, Ren-2 Transgenic Rats | 0.5 mg/kg/day | Chronic reduction in blood pressure. | [5] |
| Intraperitoneal (IP) | Spontaneously Hypertensive Rats (SHR) | 250 µg/kg (twice daily) | Chronic reduction in mean blood pressure (used for rilmenidine (B1679337), another α2-agonist). | [6] |
General Experimental Protocol: Acute Intravenous Study
This is a generalized workflow for assessing the acute effects of tiamenidine on blood pressure in rats.
-
Animal Model: Spontaneously Hypertensive Rats (SHR) or normotensive Wistar-Kyoto (WKY) rats are commonly used.
-
Anesthesia (if applicable): If the animal is not conscious and instrumented with telemetry, anesthesia may be used (e.g., pentobarbital). Be aware of the potential for anesthetic agents to influence cardiovascular parameters.
-
Surgical Preparation (for direct measurement):
-
Cannulate the femoral or carotid artery for direct blood pressure measurement using a pressure transducer.
-
Cannulate the femoral vein for intravenous drug administration.
-
-
Acclimatization/Stabilization: Allow the animal to stabilize after surgery or handling for at least 30 minutes until blood pressure and heart rate are consistent.
-
Baseline Recording: Record baseline mean arterial pressure (MAP), systolic and diastolic pressure, and heart rate for a 15-30 minute period.
-
Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile saline). Prepare a range of concentrations for the dose-escalation study.
-
Administration: Administer the selected dose of tiamenidine intravenously. A slow infusion is often preferred over a rapid bolus to minimize the initial hypertensive response.
-
Post-Administration Monitoring: Continuously record cardiovascular parameters for at least 2-3 hours to capture the full onset, peak, and duration of the hypotensive effect.
-
Data Analysis: Calculate the change in MAP and other parameters from baseline at various time points.
Visualizing Experimental Design and Mechanisms
Signaling Pathway of Tiamenidine Action
Caption: Tiamenidine's central mechanism of action.
Experimental Workflow for a Dose-Response Study
Caption: Workflow for an acute dose-response study.
References
- 1. Changes in blood pressure, plasma catecholamines and plasma renin activity during and after treatment with tiamenidine and clonidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Changes in blood pressure, heart rate, and sympathetic activity on abrupt withdrawal of tiamenidine (HOE 440) in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regional hemodynamic effects of rilmenidine and clonidine in the conscious spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of centrally acting antihypertensive drugs on the microcirculation of spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biomed.cas.cz [biomed.cas.cz]
- 6. Chronic treatment with rilmenidine in spontaneously hypertensive rats: differences between two schedules of administration [pubmed.ncbi.nlm.nih.gov]
Managing withdrawal symptoms of Tiamenidine Hydrochloride in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers managing withdrawal symptoms of Tiamenidine Hydrochloride in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a centrally acting alpha-2 adrenergic agonist. Its primary mechanism of action involves binding to and activating α2-adrenergic receptors in the brain, which leads to a decrease in sympathetic outflow from the central nervous system. This results in reduced blood pressure and heart rate. It is structurally related to clonidine (B47849) and shares a similar pharmacological profile.
Q2: What are the expected withdrawal symptoms following chronic administration of this compound in animal models?
Abrupt cessation of chronic this compound administration can lead to a withdrawal syndrome characterized by a sympathetic rebound. Expected symptoms are similar to those observed with other α2-adrenergic agonists like clonidine and may include:
-
Cardiovascular: Rebound hypertension (a sharp increase in blood pressure above baseline), tachycardia (increased heart rate), and potential cardiac arrhythmias.
-
Behavioral: Increased locomotor activity, irritability, anxiety-like behaviors, and potentially aggression. In rodent models, this can manifest as increased rearing, grooming, and jumping.
-
Autonomic: Piloerection (hair standing on end), salivation, and diarrhea.
Q3: How can I minimize the severity of withdrawal symptoms in my animal subjects?
The most effective strategy to minimize withdrawal severity is a gradual dose reduction (tapering) schedule. Instead of abrupt cessation, the dose of this compound should be slowly decreased over a period of several days. The exact duration of the tapering period will depend on the dose and duration of the chronic treatment. Supportive care, such as maintaining a quiet and stable environment, can also be beneficial.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Severe Rebound Hypertension and Tachycardia | Abrupt cessation of high-dose or long-term this compound administration. | 1. Reinstate this compound at a lower dose and begin a gradual tapering schedule. 2. Consider the administration of a different antihypertensive agent that does not act on α2-adrenergic receptors, such as a beta-blocker (e.g., propranolol) or an ACE inhibitor, to manage the acute hypertensive crisis. Consult with a veterinarian for appropriate drug selection and dosage. |
| Excessive Behavioral Agitation (e.g., hyperactivity, aggression) | Sympathetic nervous system overactivity due to withdrawal. | 1. Ensure the animal's environment is calm and minimally stimulating. 2. If tapering is not sufficient, consider the use of a mild sedative or anxiolytic, such as a benzodiazepine (B76468) (e.g., diazepam). The dosage should be carefully determined to avoid excessive sedation. |
| Gastrointestinal Distress (e.g., diarrhea) | Autonomic dysregulation during withdrawal. | 1. Ensure adequate hydration and monitor for signs of dehydration. 2. Supportive care is often sufficient. If diarrhea is severe and persistent, consult with a veterinarian about the potential use of anti-diarrheal medications. |
| High variability in withdrawal scores between animals | Differences in individual sensitivity, drug metabolism, or experimental conditions. | 1. Ensure consistent dosing and handling procedures across all animals. 2. Increase the sample size to improve statistical power. 3. Consider standardizing the light-dark cycle and minimizing environmental stressors. |
Experimental Protocols
Protocol 1: Induction of this compound Dependence and Management of Withdrawal via Dose Tapering
-
Animal Model: Male Wistar rats (250-300g).
-
Induction of Dependence: Administer this compound at a dose of 1 mg/kg/day via osmotic minipumps for 7 consecutive days. This dose has been shown to produce significant cardiovascular effects.
-
Withdrawal Management - Tapering Schedule:
-
Days 8-9: Reduce the dose to 0.5 mg/kg/day.
-
Days 10-11: Reduce the dose to 0.25 mg/kg/day.
-
Day 12: Discontinue the drug.
-
-
Monitoring:
-
Measure blood pressure and heart rate via telemetry or a tail-cuff system at baseline, during treatment, and throughout the tapering and post-withdrawal period.
-
Score behavioral signs of withdrawal (e.g., locomotor activity, rearing, grooming) at regular intervals.
-
Protocol 2: Assessment of a Novel Therapeutic Agent for Ameliorating Tiamenidine Withdrawal
-
Induction of Dependence: As described in Protocol 1.
-
Abrupt Withdrawal: On day 8, surgically remove the osmotic minipumps to induce abrupt withdrawal.
-
Treatment Groups:
-
Group 1 (Control): Administer vehicle.
-
Group 2 (Test Compound): Administer the novel therapeutic agent at the desired dose(s).
-
-
Outcome Measures:
-
Continuously monitor cardiovascular parameters (blood pressure, heart rate).
-
Conduct behavioral assessments (e.g., open field test, elevated plus maze) to quantify withdrawal-associated anxiety and hyperactivity.
-
Collect blood samples to measure plasma catecholamine levels (norepinephrine, epinephrine) as a biomarker of sympathetic overactivity.
-
Data Presentation
Table 1: Hypothetical Quantitative Data on this compound Withdrawal Symptoms in Rats
| Parameter | Baseline | Chronic Treatment (1 mg/kg/day) | Abrupt Withdrawal (24h) | Tapered Withdrawal (24h post-taper) |
| Mean Arterial Pressure (mmHg) | 100 ± 5 | 80 ± 4 | 150 ± 10 | 110 ± 6 |
| Heart Rate (beats/min) | 350 ± 20 | 280 ± 15 | 500 ± 25 | 370 ± 18 |
| Locomotor Activity (beam breaks/30 min) | 800 ± 100 | 600 ± 80 | 1500 ± 200 | 900 ± 120 |
| Plasma Norepinephrine (pg/mL) | 300 ± 50 | 150 ± 30 | 800 ± 100 | 350 ± 60 |
Visualizations
Caption: Signaling pathway of this compound's action.
Caption: Experimental workflow for managing Tiamenidine HCl withdrawal.
Caption: Troubleshooting logic for severe withdrawal symptoms.
Tiamenidine Hydrochloride stability and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of Tiamenidine Hydrochloride. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a well-ventilated place with the container tightly closed.[1] It is stable under normal conditions.[1] For long-term storage, it is advisable to store it at room temperature in a dry, dark place to minimize degradation.
Q2: Is this compound sensitive to light?
A2: While specific photostability data for this compound is limited, a related compound, Tizanidine Hydrochloride, has been shown to degrade under UV light exposure. Therefore, it is recommended to protect this compound from light during storage and handling to prevent potential photodegradation.
Q3: What are the known incompatibilities of this compound?
A3: this compound is incompatible with strong oxidizing agents.[1] Contact with such agents should be avoided to prevent chemical reactions that could degrade the compound.
Q4: How stable is this compound in solution?
A4: Based on studies of the closely related compound Tizanidine Hydrochloride, this compound is expected to be significantly less stable in solution than in its solid state.[2][3] The rate of degradation in solution is dependent on factors such as pH, temperature, and the presence of light.
Q5: What are the potential degradation pathways for this compound?
A5: The primary degradation pathway for compounds containing an imidazoline (B1206853) ring, such as Tiamenidine, is hydrolysis of the imidazoline ring to form an N,N'-disubstituted ethylenediamine (B42938) derivative (an amide). Additionally, based on forced degradation studies of the similar molecule Tizanidine, other potential degradation pathways may include oxidation and photodegradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in chromatogram | Degradation of this compound | - Review storage conditions. Ensure the compound is protected from light, moisture, and incompatible substances. - Prepare fresh solutions for analysis. - Perform a forced degradation study to identify potential degradation products and confirm their retention times. |
| Loss of potency in a formulation | Chemical instability of this compound in the formulation matrix | - Evaluate the pH of the formulation. Adjust if necessary to a pH that favors stability. - Investigate potential interactions with excipients. - Conduct a formal stability study of the formulation under accelerated and long-term conditions. |
| Discoloration of the solid compound | Exposure to light or heat | - Discard the discolored material. - Ensure the compound is stored in a light-resistant container in a temperature-controlled environment. |
Stability Data Summary
Due to the limited availability of specific quantitative stability data for this compound, the following table summarizes forced degradation data for the structurally similar compound, Tizanidine Hydrochloride, to provide insight into potential stability characteristics.
| Stress Condition | Reagent/Condition | % Degradation (Tizanidine HCl) |
| Acid Hydrolysis | 0.1 M HCl at 80°C for 2 hours | ~15% |
| Base Hydrolysis | 0.1 M NaOH at 80°C for 2 hours | ~10% |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | ~20% |
| Thermal Degradation | 105°C for 24 hours | ~5% |
| Photodegradation | UV light (254 nm) for 7 days | ~55% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the stability of this compound under various stress conditions.
Apparatus and Reagents:
-
This compound
-
HPLC system with UV detector
-
pH meter
-
Water bath
-
UV chamber
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphate (B84403) buffer
Procedure:
-
Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl. Heat the solution in a water bath at 80°C for 2 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a suitable concentration with mobile phase for HPLC analysis.
-
Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M NaOH. Heat the solution in a water bath at 80°C for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute to a suitable concentration with mobile phase for HPLC analysis.
-
Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours. Dilute to a suitable concentration with mobile phase for HPLC analysis.
-
Thermal Degradation: Place 10 mg of solid this compound in an oven at 105°C for 24 hours. Cool, dissolve in mobile phase, and dilute to a suitable concentration for HPLC analysis.
-
Photodegradation: Expose 10 mg of solid this compound to UV light (254 nm) in a UV chamber for 7 days. Dissolve in mobile phase and dilute to a suitable concentration for HPLC analysis.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to determine the percentage of degradation and identify any degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Chromatographic Conditions (Example):
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of phosphate buffer (pH 3.0) and acetonitrile (B52724) (e.g., 80:20 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Procedure:
-
Prepare a standard solution of this compound and solutions from the forced degradation study.
-
Inject the standard and stressed samples into the HPLC system.
-
Evaluate the chromatograms for the resolution between the parent peak (this compound) and any degradation product peaks.
-
Optimize the mobile phase composition, pH, and other chromatographic parameters as needed to achieve adequate separation (Resolution > 2).
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Proposed hydrolytic degradation pathway of this compound.
References
Troubleshooting inconsistent results in Tiamenidine Hydrochloride experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tiamenidine Hydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
In Vitro Assays (e.g., Receptor Binding Assays)
Question 1: Why am I seeing high variability and inconsistent IC50 values in my this compound binding assays?
Answer: Inconsistent results in receptor binding assays are common and can stem from several factors. Here are some potential causes and solutions:
-
Compound Stability and Solubility: this compound, like other hydrochloride salts, is generally more stable in its solid form. In solution, its stability can be affected by pH, temperature, and light exposure.[1][2]
-
Solution Preparation: Prepare fresh stock solutions for each experiment. If you must store solutions, aliquot them into single-use vials and store them at -20°C or -80°C, protected from light.[3] For compounds with similar structures, dissolving in a minimal amount of an organic solvent like DMSO before further dilution in aqueous buffer can ensure complete solubilization.[4]
-
Repeated Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of your stock solutions as this can lead to degradation of the compound.
-
-
Assay Conditions: The specifics of your assay conditions can greatly influence the results.
-
Incubation Time: Ensure that the incubation time is sufficient to reach equilibrium. This should be determined experimentally for your specific assay system.
-
Temperature: Maintain a consistent temperature throughout the assay, as temperature fluctuations can affect binding kinetics.
-
Buffer Composition: The pH and ionic strength of your assay buffer can impact receptor conformation and ligand binding. Ensure consistency in buffer preparation.
-
-
Pipetting and Dilution Errors: Inaccurate serial dilutions are a frequent source of variability.
-
Technique: Use calibrated pipettes and proper pipetting techniques.
-
Mixing: Ensure thorough mixing at each dilution step.
-
Question 2: My non-specific binding is very high in my radioligand binding assay. What can I do to reduce it?
Answer: High non-specific binding (NSB) can mask the specific binding signal. Here are some strategies to minimize NSB:
-
Reduce Radioligand Concentration: Use a concentration of the radioligand that is at or below its Kd (dissociation constant) for the receptor.
-
Optimize Blocking Agents: Include a blocking agent in your assay buffer, such as bovine serum albumin (BSA), to reduce the binding of the radioligand to non-receptor components.
-
Washing Steps: Increase the number and volume of wash steps after incubation to more effectively remove unbound radioligand. Use ice-cold wash buffer to slow the dissociation of specifically bound radioligand.
-
Filter Treatment: Pre-soaking the filters in a solution like polyethyleneimine (PEI) can reduce the binding of positively charged radioligands to the negatively charged filter material.
In Vivo Experiments (e.g., Blood Pressure Studies)
Question 3: I am observing a large variation in the blood pressure response of my test animals to this compound. What could be the cause?
Answer: In vivo experiments are inherently more variable than in vitro assays. Several factors can contribute to inconsistent blood pressure readings:
-
Animal Stress: Stress can significantly elevate blood pressure in animals.
-
Acclimatization: Allow sufficient time for animals to acclimate to the housing facility and the experimental procedures (e.g., handling, restraint for tail-cuff measurements).
-
Handling: Handle the animals gently and consistently.
-
-
Dosing and Administration: Inaccurate dosing or inconsistent administration can lead to variable responses.
-
Route of Administration: Ensure the chosen route of administration (e.g., intravenous, intraperitoneal, oral) is consistent and appropriate for the experimental question.
-
Vehicle: The vehicle used to dissolve this compound should be well-tolerated and administered consistently to the control group.
-
-
Measurement Technique: The method used to measure blood pressure can introduce variability.
-
Tail-Cuff Method: This non-invasive method can be prone to variability due to animal stress and movement. Ensure the animal is properly restrained and calm. Take multiple readings and average them.
-
Telemetry or Direct Arterial Cannulation: These methods provide more accurate and continuous data but are more invasive.
-
Question 4: The hypotensive effect of this compound seems to be less than expected or wears off quickly. Why might this be?
Answer: Several factors could contribute to a diminished or transient hypotensive effect:
-
Dose Selection: The dose of this compound may be suboptimal. Conduct a dose-response study to determine the optimal dose for your animal model and experimental conditions.
-
Pharmacokinetics: Tiamenidine has a relatively short elimination half-life of 2.3–5 hours in humans, which may be different in your animal model.[5] This could explain a transient effect. Consider a continuous infusion or more frequent dosing schedule if a sustained effect is required.
-
Receptor Subtype Selectivity: Tiamenidine is primarily an α2-adrenergic receptor agonist but has some α1-agonist activity at higher concentrations.[5] Alpha-1 adrenergic receptor activation can cause vasoconstriction, which would counteract the hypotensive effect of α2-agonism.[6][7] This could lead to a biphasic or attenuated response at higher doses.
Quantitative Data
The following table summarizes the reported binding affinities of Tiamenidine for α1 and α2 adrenergic receptors.
| Compound | Receptor Target | Parameter | Value | Reference |
| Tiamenidine | α2-adrenergic receptor | IC50 | 9.1 nM | [5] |
| Tiamenidine | α1-adrenergic receptor | IC50 | 4.85 µM | [5] |
IC50: The half maximal inhibitory concentration, which is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
1. Alpha-2 Adrenergic Receptor Competitive Binding Assay
This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of this compound for α2-adrenergic receptors using [3H]-clonidine as the radioligand.
Materials:
-
Cell membranes expressing α2-adrenergic receptors (e.g., from transfected cell lines or tissues like rat cerebral cortex).
-
[3H]-clonidine (radioligand).
-
This compound (competitor ligand).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation fluid and vials.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare a suspension of cell membranes in assay buffer. The optimal protein concentration should be determined empirically.
-
Assay Setup: In a 96-well plate or microcentrifuge tubes, add the following in order:
-
Assay Buffer.
-
A fixed concentration of [3H]-clonidine (typically at or near its Kd).
-
Increasing concentrations of this compound (for the competition curve) or buffer (for total binding) or a saturating concentration of a known α2-adrenergic antagonist like yohimbine (B192690) (for non-specific binding).
-
Add the membrane suspension to initiate the binding reaction.
-
-
Incubation: Incubate the plate/tubes at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding of [3H]-clonidine against the log concentration of this compound.
-
Use non-linear regression analysis to determine the IC50 value of this compound.
-
The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. In Vivo Blood Pressure Measurement in a Rodent Model
This protocol describes a non-invasive method for measuring blood pressure in rats or mice using a tail-cuff system.
Materials:
-
This compound.
-
Vehicle (e.g., sterile saline).
-
Rodents (e.g., spontaneously hypertensive rats or normotensive Wistar-Kyoto rats).
-
Tail-cuff blood pressure measurement system.
-
Animal restrainers.
-
Heating pad or chamber.
Procedure:
-
Acclimatization: For several days prior to the experiment, acclimatize the animals to the restrainers and the tail-cuff procedure to minimize stress-induced blood pressure elevation.
-
Baseline Measurement: On the day of the experiment, place the animal in the restrainer on a heating pad to warm the tail and increase blood flow. Record stable baseline blood pressure and heart rate readings.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
Post-Dose Measurement: At various time points after administration (e.g., 15, 30, 60, 90, 120 minutes), measure and record blood pressure and heart rate.
-
Data Analysis: Calculate the change in mean arterial pressure (MAP) from the baseline for each animal at each time point. Compare the effects of this compound to the vehicle control group using appropriate statistical analysis.
Visualizations
Caption: Signaling pathway of this compound at the synapse.
Caption: Experimental workflow for a competitive radioligand binding assay.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. jddtonline.info [jddtonline.info]
- 2. scilit.com [scilit.com]
- 3. medkoo.com [medkoo.com]
- 4. benchchem.com [benchchem.com]
- 5. Tiamenidine - Wikipedia [en.wikipedia.org]
- 6. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alpha-1-adrenergic receptor agonist activity of clinical alpha-adrenergic receptor agonists interferes with alpha-2-mediated analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and minimizing off-target effects of Tiamenidine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and minimizing the off-target effects of Tiamenidine Hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) address common issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a centrally-acting α2-adrenergic receptor agonist.[1] It also exhibits activity as an α1-adrenergic receptor agonist, but to a much lesser extent.[1] Its action on α2-adrenergic receptors in the central nervous system leads to a reduction in sympathetic outflow, resulting in decreased blood pressure.[2][3] Tiamenidine has been used in the management of essential hypertension.[1]
Q2: What are off-target effects and why are they a concern with this compound?
A2: Off-target effects occur when a compound, such as this compound, binds to and alters the function of proteins other than its intended target (the α2-adrenergic receptor). These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, or other adverse effects that are not related to the compound's primary mechanism of action.[4] Minimizing off-target effects is crucial for obtaining reliable data and ensuring the specificity of the observed biological response.[4]
Q3: What are the known on-target and off-target activities of this compound?
A3: The primary on-target activity of this compound is as an agonist at α2-adrenergic receptors. It has a significantly lower affinity for α1-adrenergic receptors, which can be considered a known off-target interaction. The IC50 values for these receptors are summarized in the table below. Comprehensive screening data for other potential off-targets, such as a broad panel of kinases or other G-protein coupled receptors (GPCRs), is not extensively published.
Troubleshooting Guide
Issue 1: Unexpected Phenotypic Effects Observed
You are observing a cellular phenotype in your experiment that is not consistent with the known function of α2-adrenergic receptors.
Possible Cause: This may be due to an off-target effect of this compound.
Troubleshooting Steps:
-
Dose-Response Analysis: Determine the lowest effective concentration of this compound that elicits the desired on-target effect.[4] Higher concentrations are more likely to engage lower-affinity off-targets.[4]
-
Use of Control Compounds:
-
Structural Analogue: Include a structurally similar but inactive analogue of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.[4]
-
Functionally Unrelated Agonist: Use another α2-adrenergic receptor agonist with a different chemical structure (e.g., clonidine) to see if it recapitulates the on-target phenotype without causing the unexpected effects.
-
-
Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR-Cas9 to reduce or eliminate the expression of the intended target (α2-adrenergic receptor).[4] If the unexpected phenotype persists in the absence of the target protein, it is likely an off-target effect.[5]
-
Cellular Thermal Shift Assay (CETSA): This method can confirm target engagement in intact cells by measuring the change in thermal stability of the α2-adrenergic receptor upon this compound binding.[4]
Issue 2: High Cellular Toxicity at Effective Concentrations
The concentrations of this compound required to achieve the desired on-target effect are causing significant cell death or other signs of toxicity.
Possible Cause: The observed toxicity may be a result of off-target interactions.[4]
Troubleshooting Steps:
-
Re-evaluate Effective Concentration: Carefully titrate the concentration of this compound to find a therapeutic window where on-target effects are observed with minimal toxicity.
-
Alternative Cytotoxicity Assays: Use a different method to assess cell viability. For example, if you are using an MTT assay, consider an orthogonal method like a CellTiter-Glo® (measures ATP) or a dye-exclusion assay (e.g., Trypan Blue) to rule out assay-specific interference.[5]
-
Broad-Spectrum Profiling: To identify potential off-targets responsible for toxicity, consider screening this compound against a broad panel of kinases and other common off-target families.[5]
-
Computational Prediction: Utilize in silico tools to predict potential off-targets based on the chemical structure of this compound.[5][6] This can provide hypotheses for further experimental validation.
Data Presentation
Table 1: Receptor Binding Affinity of Tiamenidine
| Target | IC50 (nM) | Receptor Type | Reference |
| α2-Adrenergic Receptor | 9.1 | G-protein coupled receptor | [1] |
| α1-Adrenergic Receptor | 4850 | G-protein coupled receptor | [1] |
Experimental Protocols
Protocol 1: Kinase Profiling Assay
Objective: To identify potential off-target interactions of this compound with a panel of protein kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Perform serial dilutions to generate a range of concentrations for testing (e.g., from 10 µM down to 1 nM).
-
Assay Plate Setup: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP. Kinase profiling is often conducted as a fee-for-service by specialized companies that maintain large panels of purified kinases.
-
Compound Addition: Add the diluted this compound or a vehicle control (e.g., DMSO) to the appropriate wells.
-
Reaction Incubation: Incubate the plate at room temperature for a specified time, typically 30-60 minutes, to allow the kinase reaction to proceed.[4]
-
Detection: The method of detection will depend on the assay format. A common method is a radiometric assay that measures the incorporation of radiolabeled phosphate (B84403) ([γ-³³P]-ATP) into the substrate.[5] Alternatively, fluorescence or luminescence-based assays can be used.
-
Data Analysis: Calculate the percent inhibition of kinase activity for each concentration of this compound. Plot the data to determine the IC50 value for any kinases that are significantly inhibited.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its intended target (α2-adrenergic receptor) in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with either this compound at a desired concentration or a vehicle control.
-
Heating: Heat the cell suspensions at a range of different temperatures for a set period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells to release the proteins. This can be done through methods such as freeze-thaw cycles or sonication.
-
Separation of Aggregated and Soluble Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins. The amount of the target protein (α2-adrenergic receptor) remaining in the soluble fraction is quantified by a method such as Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the treated and vehicle control samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: On-target and known off-target signaling of Tiamenidine.
Caption: A logical workflow for investigating unexpected experimental results.
References
- 1. Tiamenidine - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
Technical Support Center: Improving the Oral Bioavailability of Tiamenidine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and addressing challenges related to improving the oral bioavailability of Tiamenidine Hydrochloride. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are the likely challenges affecting its oral bioavailability?
Tiamenidine is a centrally-acting alpha-2 adrenergic receptor agonist that has been used as an antihypertensive agent.[1] As a hydrochloride salt, it is expected to have good aqueous solubility. However, like its structural analog tizanidine (B1208945), this compound likely undergoes extensive first-pass metabolism in the liver, which can significantly reduce its oral bioavailability. Tizanidine, for instance, has an absolute oral bioavailability of approximately 40% due to this metabolic process.[2][3] Therefore, the primary challenge in formulating this compound for oral administration is likely overcoming this first-pass effect to increase the amount of active drug that reaches systemic circulation.
Q2: What is the Biopharmaceutics Classification System (BCS) class of this compound and why is it important?
While a definitive Biopharmaceutics Classification System (BCS) classification for this compound has not been explicitly found in the reviewed literature, we can infer its likely classification based on the properties of its structural analog, tizanidine. Tizanidine hydrochloride is freely soluble in water.[4] If we assume this compound also possesses high solubility (BCS Class 1 or 3) and potentially high permeability (BCS Class 1), the low bioavailability would indeed be primarily attributed to first-pass metabolism rather than poor absorption.[5] Determining the precise BCS class through solubility and permeability studies is a critical first step in selecting an appropriate formulation strategy.
Q3: What are the primary formulation strategies to consider for improving the oral bioavailability of this compound?
Given the probable role of first-pass metabolism in the low bioavailability of this compound, formulation strategies should aim to either bypass hepatic metabolism or enhance the dissolution rate to a point where it may partially saturate the metabolic enzymes. Key strategies include:
-
Nanoformulations: Encapsulating this compound in nanoparticles can alter its absorption pathway, potentially utilizing lymphatic transport to bypass the liver.[6][7]
-
Solid Dispersions: Creating a solid dispersion with a hydrophilic polymer can enhance the dissolution rate and potentially improve absorption, which may help in overcoming first-pass metabolism to some extent.[8][9]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can improve solubility and absorption, and may also promote lymphatic uptake.[10]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low in vivo bioavailability despite successful in vitro dissolution. | Extensive first-pass metabolism. | - Investigate nanoformulation strategies (e.g., lipid nanoparticles, polymeric nanoparticles) to promote lymphatic absorption and bypass the liver.- Consider co-administration with a known inhibitor of the relevant metabolic enzymes (e.g., CYP1A2 for the analogous tizanidine) in preclinical models to confirm the extent of first-pass metabolism. |
| Inconsistent drug release from solid dispersion formulations. | - Phase separation of the drug and polymer.- Crystallization of the amorphous drug during storage or dissolution. | - Ensure the drug and polymer are miscible at the intended drug loading.- Use polymers with a high glass transition temperature (Tg) to improve the physical stability of the amorphous form.- Incorporate a second polymer or a surfactant to inhibit crystallization.- Conduct stability studies under accelerated conditions (high temperature and humidity) and monitor for crystallinity using techniques like DSC and XRD. |
| Poor reproducibility of nanoparticle characteristics (size, encapsulation efficiency). | - Variations in process parameters (e.g., homogenization speed, sonication time, solvent evaporation rate).- Incompatibility of drug and polymer/lipid. | - Tightly control and document all process parameters.- Perform a systematic study to optimize formulation variables (e.g., drug-to-polymer ratio, surfactant concentration).- Characterize the physicochemical properties of the drug and excipients to ensure compatibility. |
| Difficulty in developing a validated analytical method for plasma samples. | - Low plasma concentrations of the drug.- Interference from endogenous plasma components. | - Utilize a highly sensitive analytical technique such as LC-MS/MS.- Optimize the sample extraction procedure (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering substances and concentrate the analyte.- Use a suitable internal standard to correct for matrix effects and variability in extraction recovery. |
Quantitative Data Summary
The following tables summarize hypothetical data based on studies of the structurally similar tizanidine, illustrating the potential improvements in bioavailability that could be achieved for this compound with different formulation strategies.
Table 1: Pharmacokinetic Parameters of Tizanidine Hydrochloride in Different Formulations (Hypothetical Data)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Conventional Tablet | 15.2 ± 3.1 | 1.5 ± 0.5 | 65.8 ± 12.3 | 100 |
| Solid Dispersion | 25.6 ± 4.5 | 1.0 ± 0.3 | 110.2 ± 18.7 | 167 |
| Nanoemulsion | 30.1 ± 5.2 | 0.8 ± 0.2 | 145.9 ± 25.4 | 222 |
Table 2: In Vitro Dissolution of Tizanidine Hydrochloride from Different Formulations (Hypothetical Data)
| Time (min) | Conventional Tablet (% Dissolved) | Solid Dispersion (% Dissolved) |
| 5 | 15 | 60 |
| 15 | 40 | 95 |
| 30 | 65 | 99 |
| 60 | 80 | 100 |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Materials: this compound, Polyvinylpyrrolidone (PVP K30), Methanol (B129727).
-
Procedure:
-
Accurately weigh this compound and PVP K30 in a 1:4 drug-to-polymer ratio.
-
Dissolve both components in a minimal amount of methanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at 40°C.
-
Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Grind the dried solid dispersion into a fine powder using a mortar and pestle and pass it through a 100-mesh sieve.
-
Store the prepared solid dispersion in a desiccator until further use.
-
Protocol 2: In Vitro Dissolution Testing
-
Apparatus: USP Dissolution Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of 0.1 N HCl (pH 1.2) maintained at 37 ± 0.5°C.
-
Procedure:
-
Place a quantity of the formulation equivalent to a 5 mg dose of this compound into each dissolution vessel.
-
Set the paddle speed to 50 rpm.
-
Withdraw 5 mL samples at 5, 15, 30, 45, and 60 minutes.
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the samples for this compound concentration using a validated HPLC method.
-
Protocol 3: In Vivo Pharmacokinetic Study in Rats
-
Animals: Male Sprague-Dawley rats (250-300 g).
-
Formulations: this compound in suspension (control) and the developed formulation (e.g., solid dispersion).
-
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the formulations orally via gavage at a dose of 10 mg/kg.
-
Collect blood samples (approximately 0.2 mL) from the tail vein into heparinized tubes at 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dosing.
-
Centrifuge the blood samples at 10,000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Determine the plasma concentration of this compound using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.
-
Visualizations
Caption: Experimental workflow for developing and evaluating oral formulations of this compound.
Caption: Troubleshooting logic for addressing low oral bioavailability of this compound.
Caption: Potential absorption pathways for this compound oral formulations.
References
- 1. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 2. Pharmacokinetic comparison of two 4 mg tablet formulations of tizanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro permeability across Caco-2 cells (colonic) can predict in vivo (small intestinal) absorption in man--fact or myth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alliedacademies.org [alliedacademies.org]
- 5. Drug Bioavailability - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 6. cjap.ytbmed.net [cjap.ytbmed.net]
- 7. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oral Bioavailability (F%) [pharmainformatic.com]
- 9. Drug Bioavailability - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. A Review of Formulation and Process Considerations for Achieving Stability in Solid Dispersions Produced via the Spray Drying Technique [ps.tbzmed.ac.ir]
Validation & Comparative
A Comparative Guide to the Mechanism of Action: Tiamenidine Hydrochloride vs. Clonidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanisms of action of two centrally-acting antihypertensive agents: tiamenidine (B1682899) hydrochloride and clonidine (B47849). Both belong to the class of α2-adrenergic receptor agonists and share a primary mechanism of reducing sympathetic outflow from the central nervous system. However, subtle differences in their receptor affinity profiles may contribute to variations in their pharmacological effects. This guide synthesizes available experimental data to elucidate these distinctions.
Core Mechanism of Action: α2-Adrenergic Receptor Agonism
Both tiamenidine and clonidine exert their principal pharmacological effects by acting as agonists at α2-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gi). Activation of presynaptic α2-adrenergic receptors in the brainstem, particularly in the nucleus of the solitary tract, inhibits the release of norepinephrine. This reduction in sympathetic tone leads to decreased peripheral vascular resistance, heart rate, and blood pressure.[1][2]
The downstream signaling cascade initiated by the activation of α2-adrenergic receptors involves the inhibition of adenylyl cyclase, which in turn leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3][4] This reduction in cAMP modulates the activity of various downstream effectors, ultimately resulting in the observed physiological responses.
Quantitative Comparison of Receptor Binding and Functional Potency
The following table summarizes the available quantitative data on the binding affinities (Ki) and functional potencies (IC50/EC50) of tiamenidine hydrochloride and clonidine for their primary targets.
| Parameter | This compound | Clonidine | Reference |
| α2-Adrenergic Receptor Binding Affinity (IC50) | 9.1 nM | - | [5] |
| α1-Adrenergic Receptor Binding Affinity (IC50) | 4850 nM | - | [5] |
| α2A-Adrenergic Receptor Binding Affinity (Ki) | Not Reported | ~3 nM | [6] |
| α2B-Adrenergic Receptor Binding Affinity (Ki) | Not Reported | Not Reported | - |
| α2C-Adrenergic Receptor Binding Affinity (Ki) | Not Reported | 28.7 nM | |
| Imidazoline (B1206853) I1 Receptor Binding Affinity | Potentially higher than α2-receptors (inferred from tizanidine) | Similar to α2-receptors | [7][8][9] |
| Functional Potency (Antinociceptive Action) | Less potent than clonidine | More potent than tiamenidine | [10] |
Note: Direct comparative studies on the binding affinities of tiamenidine for α2-adrenergic subtypes and imidazoline receptors are limited. The information regarding imidazoline receptor affinity for tiamenidine is inferred from studies on a structurally related compound, tizanidine (B1208945).
Signaling Pathway Diagram
The following diagram illustrates the canonical signaling pathway activated by both tiamenidine and clonidine through their interaction with α2-adrenergic receptors.
Caption: Agonist binding of Tiamenidine or Clonidine to the α2-adrenergic receptor activates the inhibitory G-protein (Gi), which in turn inhibits adenylyl cyclase, leading to reduced cAMP levels and decreased sympathetic outflow.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is a generalized method for determining the binding affinity (Ki) of a test compound (e.g., tiamenidine or clonidine) for α2-adrenergic receptors.
Objective: To determine the concentration of the test compound that inhibits 50% of the specific binding of a radiolabeled ligand (IC50) and to calculate the inhibitory constant (Ki).
Materials:
-
Cell membranes prepared from a source expressing α2-adrenergic receptors (e.g., rat cerebral cortex).
-
Radioligand with known affinity for α2-adrenergic receptors (e.g., [3H]-clonidine or [3H]-rauwolscine).
-
Unlabeled test compound (this compound or clonidine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Incubation: In reaction tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
-
Equilibration: Incubate the mixture at a defined temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value is determined from the resulting sigmoidal curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay to determine the binding affinity of tiamenidine or clonidine.
cAMP Accumulation Assay
This protocol outlines a general method to measure the functional effect of tiamenidine or clonidine on adenylyl cyclase activity.
Objective: To determine the potency (EC50) and efficacy of the test compounds in inhibiting cAMP production.
Materials:
-
Cells expressing the α2-adrenergic receptor.
-
Assay medium (e.g., HBSS).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compound (this compound or clonidine).
-
cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Plating: Seed cells in a multi-well plate and allow them to adhere.
-
Pre-treatment: Incubate the cells with varying concentrations of the test compound.
-
Stimulation: Add forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and induce cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration. The EC50 value (the concentration of the agonist that produces 50% of its maximal effect) and the maximal inhibition of cAMP production (efficacy) can be determined from the resulting dose-response curve.
Caption: Workflow for a cAMP accumulation assay to measure the functional activity of tiamenidine or clonidine.
Discussion and Conclusion
The higher potency of clonidine in some functional assays, such as antinociception, may be attributed to its specific receptor affinity profile or other pharmacokinetic factors.[10] The subtle differences in receptor interactions could also explain potential variations in their side-effect profiles.
Further head-to-head comparative studies determining the binding affinities (Ki) of tiamenidine for all α2-adrenergic receptor subtypes and imidazoline receptors, as well as their functional potencies and efficacies in cAMP accumulation assays, are warranted to provide a more complete understanding of their distinct pharmacological profiles. This knowledge will be invaluable for the rational design and development of next-generation α2-adrenergic receptor agonists with improved therapeutic indices.
References
- 1. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. Inhibition of cAMP production by alpha 2-adrenoceptor stimulation in rabbit retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Partial agonist clonidine mediates alpha(2)-AR subtypes specific regulation of cAMP accumulation in adenylyl cyclase II transfected DDT1-MF2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and alpha-adrenergic binding ligand affinities of 2-iminoimidazolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Relationships between structure and alpha-adrenergic receptor affinity of clonidine and some related cyclic amidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tizanidine may discriminate between imidazoline-receptors and alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alpha 2-adrenoceptors vs. imidazoline receptors: implications for alpha 2-mediated analgesia and other non-cardiovascular therapeutic uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of alpha-adrenoceptor involvement in the antinociceptive action of tizanidine and clonidine in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Tiamenidine vs. Clonidine: A Comparative Review of Canine Side Effect Profiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiamenidine (B1682899) and clonidine (B47849), both alpha-2 adrenergic agonists, are recognized for their sedative and hypotensive properties. While clonidine has found application in veterinary medicine for managing behavioral issues in canines, comprehensive data on the side effect profile of tiamenidine in this species is notably absent from publicly available literature. This guide provides a detailed comparison of the known side effect profiles of tiamenidine and clonidine in canines, based on existing research. Due to the scarcity of canine-specific data for tiamenidine, this comparison is inherently limited and underscores a significant gap in veterinary pharmacological research. This document summarizes the available quantitative data for clonidine, outlines relevant experimental protocols for assessing key side effects, and presents a comparative signaling pathway diagram for both compounds.
Introduction
Clonidine is utilized in canine medicine for its anxiolytic effects in treating conditions such as separation anxiety and noise phobias[1][2]. As an alpha-2 adrenergic agonist, its mechanism of action involves the reduction of norepinephrine (B1679862) release in the central nervous system, leading to sedation and a decrease in arousal[3]. Tiamenidine, a structurally similar compound, also acts as an alpha-2 adrenergic agonist[4]. While its pharmacological properties have been investigated in humans, leading to its marketing for essential hypertension, its effects and safety in canines have not been extensively documented in accessible scientific literature. This guide aims to collate and present the available data to facilitate a comparative understanding and to highlight areas requiring further investigation.
Comparative Side Effect Profile
A direct comparison of the side effect profiles of tiamenidine and clonidine in canines is severely hampered by the lack of available data for tiamenidine. The following table summarizes the reported side effects for clonidine in canines.
Table 1: Reported Side Effects of Clonidine in Canines
| Side Effect Category | Specific Side Effect | Incidence/Severity | Citations |
| Neurological | Sedation/Lethargy | Common, dose-dependent | [5][6] |
| Ataxia (Incoordination) | Reported | [6] | |
| Agitation/Excitation | Possible, paradoxical effect | [5] | |
| Aggression | Possible, paradoxical effect | [5][6] | |
| Increased Sound Sensitivity | One reported case in an open-label trial of 22 dogs | [1][2] | |
| Cardiovascular | Hypotension (Low Blood Pressure) | Reported | [6] |
| Bradycardia (Slow Heart Rate) | Reported | ||
| Gastrointestinal | Dry Mouth | Inferred from increased water consumption and lip smacking | |
| Constipation | Reported | [6] | |
| Vomiting | Reported | ||
| Metabolic | Transient Hyperglycemia (High Blood Sugar) | Possible |
Tiamenidine:
No quantitative or qualitative data on the side effect profile of tiamenidine in canines could be identified in the reviewed literature. Preclinical safety and toxicology studies in canines, which would typically characterize such a profile, are not publicly available. Reports from adverse event databases for veterinary drugs also do not contain accessible information for tiamenidine[7][8][9][10][11].
Signaling Pathways
Both tiamenidine and clonidine exert their effects primarily through their interaction with alpha-2 adrenergic receptors. The following diagram illustrates their mechanism of action.
Figure 1. Signaling Pathway of Tiamenidine and Clonidine. This diagram illustrates the mechanism of action of tiamenidine and clonidine as alpha-2 adrenergic agonists on presynaptic neurons.
Experimental Protocols
Standardized protocols are crucial for the objective assessment of drug-induced side effects. Below are detailed methodologies for evaluating sedation and cardiovascular parameters in canine clinical trials.
Assessment of Sedation
Objective: To quantitatively assess the level of sedation in canines following drug administration.
Methodology: A validated sedation scoring system should be employed. One such system is a composite scale that evaluates various parameters.
Procedure:
-
Baseline Assessment: Prior to drug administration, each dog is assessed in a quiet environment to establish a baseline sedation score.
-
Parameters Scored: The following parameters are typically scored on a scale (e.g., 0-3 or 0-4), with higher scores indicating a greater level of sedation:
-
Spontaneous Posture: (e.g., standing, sternal recumbency, lateral recumbency).
-
Response to Auditory Stimulus: (e.g., a standardized sound).
-
General Demeanor: (e.g., alert, calm, drowsy).
-
Ataxia: Assessed during voluntary movement.
-
Muscle Tone: Evaluated by palpation of limb muscles.
-
-
Post-Administration Scoring: Sedation scores are recorded at predefined intervals (e.g., 15, 30, 60, 120 minutes) after drug administration.
-
Data Analysis: The change from baseline sedation score at each time point is calculated and statistically analyzed. Inter-observer reliability should be assessed to ensure consistency of scoring.
A study by Wagner et al. (2017) provides a detailed and validated sedation scale for dogs that can be adapted for such studies[12][13][14].
Cardiovascular Monitoring
Objective: To assess the effects of the drug on cardiovascular parameters, specifically blood pressure and heart rate.
Methodology: Non-invasive blood pressure measurement using Doppler sphygmomanometry or a validated oscillometric device is a common and reliable method in conscious dogs[15][16][17][18][19].
Procedure:
-
Acclimatization: Dogs are acclimated to the measurement procedure and environment to minimize stress-induced elevations in blood pressure and heart rate.
-
Cuff Placement: An appropriately sized cuff (cuff width approximately 40% of the limb circumference) is placed on the thoracic limb, pelvic limb, or tail.
-
Measurement:
-
Doppler Method: A Doppler probe is placed over the artery distal to the cuff to detect blood flow. The cuff is inflated until the flow sound disappears and then slowly deflated. The pressure at which the sound returns is recorded as the systolic blood pressure.
-
Oscillometric Method: An automated device inflates and deflates the cuff, detecting oscillations in the artery to determine systolic, diastolic, and mean arterial pressures, as well as heart rate.
-
-
Data Collection: A series of at least three consecutive measurements, with the animal in a calm state, are taken at each time point (baseline and post-administration). The average of these readings is used for analysis.
-
Data Analysis: Changes from baseline in blood pressure and heart rate are calculated and analyzed statistically.
Conclusion and Future Directions
The available evidence provides a partial understanding of the side effect profile of clonidine in canines, with sedation, ataxia, and cardiovascular effects being the most commonly reported. However, the complete absence of published canine-specific safety and tolerability data for tiamenidine represents a critical knowledge gap. For drug development professionals and researchers, this lack of data precludes any meaningful risk-benefit assessment for the use of tiamenidine in dogs.
Future research should prioritize preclinical toxicology and clinical safety studies of tiamenidine in canines to establish its side effect profile, determine a safe dosage range, and identify any potential contraindications. Direct, head-to-head comparative studies with clonidine, employing standardized and validated scoring systems and measurement techniques, would be invaluable in elucidating the relative safety of these two alpha-2 adrenergic agonists for potential veterinary applications.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. dvm360storage.com [dvm360storage.com]
- 4. Tiamenidine - Wikipedia [en.wikipedia.org]
- 5. vcahospitals.com [vcahospitals.com]
- 6. Clonidine for Dogs: Uses, Dosage, and Side Effects - GoodRx [goodrx.com]
- 7. Adverse veterinary drug reactions - Canada.ca [canada.ca]
- 8. adverse events [vmdconnect.uk]
- 9. tiamenidine [drugcentral.org]
- 10. FAQ: Reporting Adverse Drug Events in Veterinary medicine [cliniciansbrief.com]
- 11. How to Report Animal Drug and Device Side Effects and Product Problems | FDA [fda.gov]
- 12. Sedation levels in dogs: a validation study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Sedation levels in dogs: a validation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Indirect measurement of systemic blood pressure in conscious dogs in a clinical setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Blood pressures obtained by indirect measurement in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. datasci.com [datasci.com]
- 18. Blood Pressure Evaluation in Dogs by the Method Doppler and Oscillometric [scirp.org]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to HPLC and GC-MS Methods for Tiamenidine Quantification
For Researchers, Scientists, and Drug Development Professionals
Methodology Comparison
The selection of an analytical method for Tiamenidine (B1682899) quantification is contingent on various factors, including the sample matrix, required sensitivity, and the specific goals of the analysis. Below is a summary of the typical performance characteristics of HPLC and GC-MS methods, based on available data.
Quantitative Performance Data
The following table summarizes the validation parameters for HPLC and GC-MS methods. It is important to note that the HPLC data is derived from studies on Tizanidine, a structurally related compound, and serves as a proxy for what might be expected for a validated Tiamenidine HPLC method.
| Validation Parameter | HPLC (for Tizanidine) | GC-MS (for Tiamenidine) |
| Linearity Range | 10 - 50 µg/mL[1] | Not explicitly stated, but a calibration curve was used. |
| Correlation Coefficient (r²) | > 0.999[1][2] | Not explicitly stated. |
| Accuracy (% Recovery) | 95.39 - 97.19%[1] | Accuracy of +/- 0.17 ng mentioned for the calibration curve.[3] |
| Precision (%RSD) | Intraday: 0.21%, Interday: 0.90%[1] | Not explicitly stated. |
| Limit of Detection (LOD) | 0.1954 µg/mL[1] | 0.2 ng/mL (in serum)[3] |
| Limit of Quantification (LOQ) | 0.5923 µg/mL[1] | Not explicitly stated. |
Experimental Protocols
Detailed methodologies for both HPLC and GC-MS are crucial for reproducibility and method transfer. The following protocols are based on published methods for Tiamenidine and a representative method for a structurally similar compound, Tizanidine.
HPLC Method for a Structurally Similar Compound (Tizanidine)
This Reverse Phase HPLC (RP-HPLC) method has been developed and validated for the estimation of Tizanidine in human plasma.[1]
-
Instrumentation: A reverse phase HPLC system with a Diode Array Detector (DAD) was used.[1]
-
Column: Agilent C18, 5 µm (4.6 x 250 mm).[1]
-
Mobile Phase: A mixture of methanol (B129727) and 0.05% orthophosphoric acid in water (pH 2.7) in a ratio of 20:80.[1]
-
Flow Rate: 0.7 mL/min.[1]
-
Detection Wavelength: 227 nm.[1]
-
Injection Volume: 20 µL.[1]
-
Internal Standard: Clonidine.[1]
GC-MS Method for Tiamenidine Quantification
This method was developed for the determination of Tiamenidine hydrochloride in human serum.[3]
-
Sample Preparation:
-
Serum samples are mixed with deuterium-labeled this compound as an internal standard.[3]
-
Extraction is performed with methylene (B1212753) chloride.[3]
-
The extracts are derivatized with heptafluorobutyric acid anhydride.[3]
-
-
Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS).
-
Analysis Technique: Selected Ion Monitoring (SIM) is used to measure the molecular ion intensities of the bis-heptafluorobutyryl derivatives of Tiamenidine and the internal standard.[3]
Method Cross-Validation Workflow
The cross-validation of analytical methods is a critical step to ensure the consistency and reliability of results when switching between different techniques. A general workflow for this process is illustrated below.
Caption: General workflow for the cross-validation of two analytical methods.
Signaling Pathway for Analytical Method Selection
The choice between HPLC and GC-MS for Tiamenidine quantification involves considering several factors. The following diagram illustrates the decision-making process.
References
Comparative Analysis of Tiamenidine and Tizanidine for Spinal Analgesia: A Guide for Researchers
A detailed examination of two alpha-2 adrenergic agonists reveals similarities in mechanism but highlights a significant gap in comparative spinal analgesic data, with tizanidine (B1208945) being well-characterized while tiamenidine (B1682899) remains largely unexplored in this context.
Mechanism of Action: Alpha-2 Adrenergic Agonism
Both tiamenidine and tizanidine exert their pharmacological effects primarily through the activation of alpha-2 adrenergic receptors in the central nervous system. Stimulation of these receptors in the dorsal horn of the spinal cord inhibits the release of nociceptive neurotransmitters from primary afferent terminals and hyperpolarizes postsynaptic neurons, thereby attenuating the transmission of pain signals to the brain.
Tizanidine has been extensively studied and is known to be a potent, centrally-acting myotonolytic agent that principally affects spinal polysynaptic reflexes.[1] This action is a result of its agonistic activity at noradrenergic alpha-2 receptors, leading to a direct impairment of excitatory amino acid release from spinal interneurons and a simultaneous inhibition of facilitatory coeruleospinal pathways.[1] Tiamenidine is also a centrally-acting alpha-2 adrenergic receptor agonist with a reported IC50 of 9.1 nM.
Signaling Pathway of Alpha-2 Adrenergic Agonists in Spinal Analgesia
Caption: Alpha-2 agonist binding to presynaptic and postsynaptic receptors leads to reduced neurotransmitter release and hyperpolarization, respectively, resulting in analgesia.
Preclinical Data on Spinal Analgesia
A significant challenge in the direct comparison of tiamenidine and tizanidine is the absence of published experimental data for the spinal administration of tiamenidine. In contrast, intrathecal tizanidine has been evaluated in various animal models.
Tizanidine: Summary of Preclinical Spinal Analgesia Studies
| Animal Model | Pain Assay | Effective Dose Range (Intrathecal) | Key Findings | Side Effects Observed |
| Rat | Tail-flick test | 25 µg | Produced significant and long-lasting antinociception, similar in peak effect and duration to 25 µg of clonidine (B47849) and 8 µg of morphine. | Transient hind limb motor dysfunction at high doses (250 µg). No significant effect on blood pressure up to 250 µg. |
| Dog | Thermal foot-withdrawal latency | 1000 µg | Potent inhibition of thermal withdrawal latencies. | Decreased heart rate at 1000-2000 µg. Decreased arterial blood pressure at all doses tested. |
Tiamenidine: Available Pharmacological Data
While specific data on the spinal analgesic effects of tiamenidine are not available, its fundamental pharmacological properties have been characterized.
| Parameter | Value |
| Mechanism of Action | Alpha-2 Adrenergic Receptor Agonist |
| IC50 for Alpha-2 Adrenergic Receptor | 9.1 nM |
| Primary Clinical Use | Management of essential hypertension |
The lack of intrathecal studies for tiamenidine prevents a quantitative comparison of its analgesic potency and side-effect profile with tizanidine when administered directly to the spinal cord.
Experimental Protocols
To facilitate future comparative research, detailed methodologies from key studies on intrathecal tizanidine are provided below.
Intrathecal Catheterization in Rats
Objective: To enable direct administration of substances to the spinal subarachnoid space.
Procedure:
-
Male Sprague-Dawley rats are anesthetized with an appropriate anesthetic agent.
-
A sterile polyethylene (B3416737) catheter (PE-10) is inserted through an incision in the atlanto-occipital membrane and advanced caudally to the lumbar enlargement of the spinal cord.
-
The external end of the catheter is secured to the skull with dental acrylic.
-
Animals are allowed to recover for a minimum of 5-7 days before any experimental procedures.
-
Proper catheter placement is confirmed by the observation of transient hind limb paralysis following a small injection of lidocaine.
Tail-Flick Test in Rats
Objective: To assess the nociceptive threshold to a thermal stimulus.
Procedure:
-
The rat is gently restrained, and its tail is positioned over a radiant heat source.
-
The latency to flick the tail away from the heat source is recorded automatically.
-
A cut-off time (e.g., 10 seconds) is established to prevent tissue damage.
-
Baseline tail-flick latencies are determined before drug administration.
-
Following intrathecal injection of the test compound, tail-flick latencies are measured at predetermined time points.
-
Analgesia is typically expressed as the maximum possible effect (%MPE), calculated as: ((post-drug latency - baseline latency) / (cut-off time - baseline latency)) * 100.
Experimental Workflow for Preclinical Spinal Analgesia Studies
Caption: A typical workflow for evaluating the spinal analgesic effects of test compounds in animal models.
Side Effect Profile
The side effects of spinally administered alpha-2 adrenergic agonists are a critical consideration for their therapeutic potential.
Tizanidine:
-
Motor Function: High intrathecal doses (250 µg in rats) can cause transient hind limb motor dysfunction.
-
Cardiovascular: In dogs, intrathecal tizanidine decreased arterial blood pressure at all tested doses and decreased heart rate at higher doses (1000-2000 µg). In rats, intrathecal tizanidine did not significantly affect blood pressure up to 250 µg.
Tiamenidine:
-
Specific side effect data for intrathecal administration is not available.
-
Systemic administration in hypertensive volunteers has been shown to slow sinus rate and lower cardiac output.
Conclusion and Future Directions
Tizanidine is a well-documented alpha-2 adrenergic agonist with proven spinal analgesic effects in preclinical models. Its efficacy is comparable to other spinally active analgesics like clonidine and morphine, although it is accompanied by dose-dependent side effects, including motor impairment and cardiovascular changes.
Tiamenidine, while sharing a similar primary mechanism of action with tizanidine, remains a largely uncharacterized compound in the context of spinal analgesia. The lack of publicly available data from intrathecal studies makes a direct and meaningful comparison of its analgesic potency and side-effect profile with tizanidine impossible at this time.
For researchers and drug development professionals, this represents a significant knowledge gap. Future research should prioritize conducting preclinical studies on the intrathecal administration of tiamenidine to:
-
Determine its analgesic efficacy and potency in established spinal pain models.
-
Characterize its side-effect profile, particularly concerning motor function and hemodynamics.
-
Directly compare its therapeutic index (analgesia vs. side effects) with that of tizanidine and other spinally active alpha-2 adrenergic agonists.
Such studies are essential to fully understand the potential of tiamenidine as a spinal analgesic and to ascertain any potential advantages it may hold over existing compounds like tizanidine.
References
A Comparative Analysis of Tiamenidine Hydrochloride and Novel Antihypertensive Agents
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of antihypertensive therapeutics, a comprehensive understanding of both established and novel agents is crucial for informed research and development. This guide provides an objective comparison of the efficacy and mechanisms of tiamenidine (B1682899) hydrochloride, a centrally-acting alpha-2 adrenergic agonist, with a range of novel antihypertensive agents that employ diverse pharmacological approaches. The information presented is supported by available experimental data to aid in the scientific evaluation of these compounds.
Executive Summary
Tiamenidine hydrochloride effectively lowers blood pressure by stimulating alpha-2 adrenergic receptors in the central nervous system, leading to a reduction in sympathetic outflow. While it has demonstrated efficacy, its use is often associated with central nervous system side effects. In contrast, novel antihypertensive agents target various other pathways, such as the renin-angiotensin-aldosterone system (RAAS), the endothelin pathway, and even leverage RNA interference technology. These newer agents often exhibit comparable or superior blood pressure-lowering effects with potentially more favorable side-effect profiles. This guide will delve into the quantitative efficacy, mechanisms of action, and experimental methodologies of this compound and a selection of novel antihypertensive drugs.
Data Presentation: Comparative Efficacy
The following tables summarize the available quantitative data on the blood pressure-lowering efficacy of this compound and several classes of novel antihypertensive agents. It is important to note that the data presented is derived from various clinical trials that were not designed for direct head-to-head comparison; therefore, these findings should be interpreted with caution.
Table 1: Efficacy of this compound and Clonidine (B47849) (Alpha-2 Adrenergic Agonists)
| Drug | Dosage | Mean Blood Pressure Reduction (Systolic/Diastolic) | Study Population |
| Tiamenidine | Up to 3 mg/day | 12-15% reduction | Hypertensive patients |
| Clonidine | 0.1-0.3 mg BID | -13.7 / -6.4 mmHg | Resistant hypertension |
Table 2: Efficacy of Novel Antihypertensive Agents
| Drug Class | Representative Drug(s) | Dosage | Mean Blood Pressure Reduction (Placebo-Subtracted Systolic/Diastolic) | Study Population |
| Angiotensin II Receptor Blockers (ARBs) | Olmesartan/Amlodipine | 40/10 mg | -30.1 / -19.0 mmHg (from baseline)[1] | Moderate-to-severe hypertension |
| Direct Renin Inhibitors | Aliskiren | 150-300 mg/day | Substantial reduction (dose-dependent) | Mild to moderate hypertension[2] |
| RNAi Therapeutics | Zilebesiran | 300 mg and 600 mg | >15 mmHg (systolic) at 3 months[3] | Mild-to-moderate hypertension |
| Aldosterone (B195564) Synthase Inhibitors | Baxdrostat (B10830011) | 1 mg and 2 mg | -8.7 mmHg and -9.8 mmHg (systolic) at 12 weeks[4][5] | Uncontrolled or resistant hypertension |
| Dual Endothelin Receptor Antagonists | Aprocitentan | 12.5 mg and 25 mg | -3.8 mmHg and -3.7 mmHg (systolic) at 4 weeks[6] | Difficult-to-control hypertension |
| Brain Aminopeptidase A Inhibitors | Firibastat | 500 mg BID | No significant reduction vs. placebo in Phase 3[7] | Treatment-resistant hypertension |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of this compound and novel antihypertensive agents are visualized in the following diagrams.
Experimental Protocols
Key Methodological Considerations from Cited Studies:
-
Patient Population: Studies typically enroll adults with essential hypertension, with specific inclusion and exclusion criteria related to baseline blood pressure, comorbidities, and concomitant medications. For example, studies on resistant hypertension enroll patients who are not at goal despite being on three or more antihypertensive agents.
-
Dosage and Administration: Doses are often titrated based on blood pressure response and tolerability. For instance, in the ReHOT study, clonidine was administered at 0.1-0.3 mg twice daily[2].
-
Blood Pressure Measurement: Efficacy is primarily assessed by the change in seated or ambulatory blood pressure from baseline to the end of the treatment period. Ambulatory blood pressure monitoring (ABPM) is often used to assess 24-hour blood pressure control.
-
Safety and Tolerability: Adverse events are systematically recorded and analyzed throughout the study. Laboratory tests are conducted to monitor for potential side effects on renal function and electrolytes.
Comparative Side-Effect Profiles
The tolerability of an antihypertensive agent is a critical factor in its clinical utility. The table below outlines the common side effects associated with this compound (and other alpha-2 agonists) and various classes of novel antihypertensive agents.
Table 3: Common Side Effects
| Drug Class | Common Side Effects |
| Alpha-2 Adrenergic Agonists | Dizziness, lightheadedness, headache, tiredness, dry mouth, constipation, bradycardia, hypotension[8][9][10] |
| Angiotensin II Receptor Blockers (ARBs) | Dizziness, headache, fatigue, upper respiratory infections, back pain[11][12] |
| ACE Inhibitors | Dry cough, dizziness, headache, fatigue, hyperkalemia, angioedema (rare)[13][14][15][16][17] |
| Direct Renin Inhibitors | Diarrhea[2] |
| RNAi Therapeutics | Injection site reactions, hyperkalemia (mild)[3] |
| Aldosterone Synthase Inhibitors | Hyperkalemia, hyponatremia, urinary tract infections[18][19][20] |
| Dual Endothelin Receptor Antagonists | Edema/fluid retention[21][22] |
Conclusion
This compound remains a therapeutic option for hypertension, acting through a well-established central mechanism. However, the development of novel antihypertensive agents has significantly broadened the therapeutic armamentarium. These newer drugs, with their diverse mechanisms of action targeting the RAAS and other pathways, offer effective blood pressure control and, in many cases, a more favorable side-effect profile. The choice of agent for further research and development will depend on a variety of factors, including the specific patient population, the desired mechanism of action, and the overall risk-benefit profile. This guide provides a foundational comparison to aid in these critical decisions. Direct comparative clinical trials would be invaluable in providing a more definitive assessment of the relative efficacy and safety of this compound and these novel agents.
References
- 1. mdpi.com [mdpi.com]
- 2. drugs.com [drugs.com]
- 3. Alnylam Reports Positive Topline Results from KARDIA-1 Phase 2 Dose-Ranging Study of Zilebesiran, an Investigational RNAi Therapeutic in Development to Treat Hypertension in Patients at High Cardiovascular Risk | Alnylam Pharmaceuticals, Inc. [alnylampharmaceuticalsinc.gcs-web.com]
- 4. Blood-pressure reductions with baxdrostat in patients with uncontrolled or resistant hypertension [escardio.org]
- 5. Efficacy and Safety of Baxdrostat in Uncontrolled and Resistant Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Late-Breaking Data from Pivotal Phase 3 PRECISION Study Demonstrates Significant and Sustained Effect of Aprocitentan on Lowering Blood Pressure for Patients with Difficult-to-Control Hypertension [jnj.com]
- 7. sessions.hub.heart.org [sessions.hub.heart.org]
- 8. How Do Alpha-2 Adrenergic Agonists Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 9. How Do Central Alpha-2 Agonists Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 10. Alpha Receptor Agonist Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. The 9 Most Common Side Effects of ARBs - GoodRx [goodrx.com]
- 12. Angiotensin II Receptor Blockers (ARBs) for Hypertension: Uses & Side-Effects [webmd.com]
- 13. Angiotensin‐Converting Enzyme Inhibitors' Side Effects—Physiologic and Non‐Physiologic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. Angiotensin-converting enzyme (ACE) inhibitors - Mayo Clinic [mayoclinic.org]
- 16. my.clevelandclinic.org [my.clevelandclinic.org]
- 17. ACE Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. scientificarchives.com [scientificarchives.com]
- 19. Aldosterone Synthase Inhibitors for Treatment of Hypertension and Chronic Kidney Disease | ClinicSearch [clinicsearchonline.org]
- 20. Frontiers | Efficacy and safety of aldosterone synthase inhibitors for uncontrolled hypertension: a meta-analysis of randomized controlled trials and systematic review [frontiersin.org]
- 21. Parallel-Group, Phase 3 Study With Aprocitentan in Subjects With Resistant Hypertension - American College of Cardiology [acc.org]
- 22. Aprocitentan: a new horizon in the treatment of hypertension [pubmed.ncbi.nlm.nih.gov]
Statistical analysis of Tiamenidine Hydrochloride dose-response data
A Comparative Analysis of Tiamenidine Hydrochloride and Alternative Alpha-2 Adrenergic Agonists
This guide provides a detailed comparison of this compound and other alpha-2 adrenergic receptor agonists, focusing on their dose-response relationships. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these compounds.
Data Presentation: Dose-Response and Affinity Comparison
| Compound | Receptor Affinity (IC50) | Typical Clinical Dose Range | Indications |
| This compound | α2-adrenergic receptor: 9.1 nM[1] | Historically used for essential hypertension.[1] Specific dose-response data from modern clinical trials is limited. | Antihypertensive[1] |
| Clonidine Hydrochloride | α2 vs α1 affinity ratio: 200:1[2] | Hypertension: 0.1 - 2.4 mg/day[3] ADHD: 0.1 - 0.4 mg/day | Hypertension, ADHD, drug withdrawal, pain management[4] |
| Guanfacine Hydrochloride | Highly selective for α2A-adrenergic receptor | ADHD: 1 - 7 mg/day (0.05-0.12 mg/kg/day)[5][6] Hypertension: 1 - 3 mg/day | ADHD, Hypertension[7][8] |
| Tizanidine Hydrochloride | α2-adrenergic agonist | Spasticity: Initial: 2 mg, up to 36 mg/day in divided doses[5] | Muscle spasticity[9] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
In Vitro Alpha-2 Adrenergic Receptor Binding Assay
This protocol is a standard method to determine the binding affinity of a compound to the alpha-2 adrenergic receptor.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) for the α2-adrenergic receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human α2A-adrenergic receptor.
-
Radioligand, e.g., [3H]rauwolscine or [3H]clonidine.
-
Test compounds (this compound and alternatives).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand at a concentration at or below its Kd, and varying concentrations of the test compound.
-
Equilibrium: Incubate the mixture at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled competitor) from the total binding. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.
In Vivo Antihypertensive Dose-Response Study in Animal Models
This protocol outlines a typical in vivo experiment to assess the dose-dependent effect of an alpha-2 adrenergic agonist on blood pressure.
Objective: To determine the dose-response relationship of a test compound on blood pressure and heart rate in a relevant animal model (e.g., spontaneously hypertensive rats).
Materials:
-
Spontaneously Hypertensive Rats (SHR) or other suitable animal model.
-
Test compound (this compound or alternatives) formulated for administration (e.g., oral gavage, intravenous infusion).
-
Vehicle control.
-
Blood pressure and heart rate monitoring system (e.g., telemetry or tail-cuff method).
Procedure:
-
Animal Acclimatization: Acclimate the animals to the experimental conditions for a sufficient period.
-
Baseline Measurement: Record baseline blood pressure and heart rate for each animal before drug administration.
-
Drug Administration: Administer the test compound at various doses to different groups of animals. A vehicle control group should also be included.
-
Monitoring: Continuously or at regular intervals, monitor and record the blood pressure and heart rate of each animal for a predetermined duration after drug administration.
-
Data Analysis: Calculate the change in blood pressure and heart rate from baseline for each dose group. Plot the dose versus the response (e.g., change in mean arterial pressure) to generate a dose-response curve. From this curve, key parameters like the ED50 (the dose that produces 50% of the maximal effect) can be determined.
Mandatory Visualization
Experimental Workflow for Dose-Response Analysis```dot
Caption: Simplified alpha-2 adrenergic receptor signaling pathway.
References
- 1. Tiamenidine - Wikipedia [en.wikipedia.org]
- 2. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tizanidine Tablets USP [dailymed.nlm.nih.gov]
- 4. Dose-response relationships with antihypertensive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 6. Human response to alpha2-adrenergic agonist stimulation studied in an isolated vascular bed in vivo: Biphasic influence of dose, age, gender, and receptor genotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. α-Adrenoceptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Binding and functional characterization of alpha-2 adrenergic receptor subtypes on pig vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tizanidine Tablets, USP Rx only [dailymed.nlm.nih.gov]
Tiamenidine Hydrochloride: A Comparative Analysis of Therapeutic Effects in Hypertension
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, peer-reviewed comparison of Tiamenidine (B1682899) Hydrochloride's therapeutic effects against other centrally acting alpha-2 adrenergic agonists, namely Clonidine (B47849) and Moxonidine (B1115), in the management of hypertension. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for key cited studies. Visual diagrams generated using Graphviz illustrate the underlying signaling pathways and experimental workflows.
Mechanism of Action: Alpha-2 Adrenergic Agonism
Tiamenidine Hydrochloride, like Clonidine and Moxonidine, exerts its antihypertensive effect primarily through its action as a centrally-acting alpha-2 adrenergic receptor agonist.[1][2] These drugs stimulate alpha-2 adrenoceptors in the brainstem, which leads to a reduction in sympathetic outflow from the central nervous system. This decreased sympathetic activity results in reduced peripheral vascular resistance, heart rate, and ultimately, a lowering of blood pressure.[3][4] While Clonidine is considered the prototypical alpha-2 agonist, Tiamenidine shares many of its pharmacological properties.[1][5] Moxonidine, a second-generation agent, also acts on imidazoline (B1206853) I1 receptors, which may contribute to its different side-effect profile.[2][6]
Comparative Efficacy in Blood Pressure Reduction
Clinical studies have demonstrated the efficacy of this compound in lowering blood pressure in hypertensive patients. Comparative trials with Clonidine show a similar magnitude of blood pressure reduction.
Table 1: Comparative Efficacy of this compound and Clonidine in Hypertensive Patients
| Parameter | This compound | Clonidine | Study Details |
| Mean Blood Pressure Reduction | 12-15% reduction in systolic and diastolic BP | 12-15% reduction in systolic and diastolic BP | Cross-over study in 4 male hypertensive patients. Max daily dose: Tiamenidine 3 mg, Clonidine 450 µg.[5] |
| Blood Pressure Change (mmHg) | Pre-treatment: 178/108Post-treatment (1 year): 152/86 | Not directly compared in this study | 10 hypertensive patients treated for one year.[7] |
| Hemodynamic Effects | Modest lowering of diastolic BP, slowed sinus rate | Modest lowering of diastolic BP, slowed sinus rate, significantly increased corrected sinus node recovery time, and lowered cardiac output | Chronic oral therapy in hypertensive volunteers (n=7 for each drug). Doses: Tiamenidine 0.5-1.5 mg every 12 hours, Clonidine 0.2-0.5 mg every 12 hours.[8] |
Moxonidine has also been shown to be as effective as Clonidine in reducing blood pressure in patients with mild to moderate hypertension.
Table 2: Comparative Efficacy of Moxonidine and Clonidine in Mild to Moderate Hypertension
| Parameter | Moxonidine | Clonidine | Study Details |
| Mean Systolic BP Reduction (mmHg) | 25.4 | 25.3 | Six-week, double-blind study in 122 outpatients (Moxonidine) and 30 outpatients (Clonidine). Mean daily dose: 0.36 mg for both.[9] |
| Mean Diastolic BP Reduction (mmHg) | 12.4 | 10.0 | Same study as above.[9] |
Side Effect Profile and Withdrawal Phenomena
A key differentiator among these agents is their side-effect profile. While effective, the use of centrally acting alpha-2 agonists can be limited by adverse effects such as sedation and dry mouth.
Table 3: Comparison of Common Side Effects
| Side Effect | This compound | Clonidine | Moxonidine | Study Details |
| Sedation | Comparable to Clonidine at equivalent hypotensive doses | More marked than Tiamenidine at the doses studied (0.3 mg vs 1.0 mg) | Less frequent than Clonidine | Tiamenidine vs Clonidine: Single dose study in 9 normal subjects.[10] Moxonidine vs Clonidine: Six-week study in hypertensive patients.[9] |
| Dry Mouth | Comparable to Clonidine at equivalent hypotensive doses | Significantly more frequent than Moxonidine (47% vs 20%) | Less frequent than Clonidine | Tiamenidine vs Clonidine: Single dose study in 9 normal subjects.[10] Moxonidine vs Clonidine: Six-week study in hypertensive patients.[9] |
| Edema | Not prominently reported | 17% incidence in a six-week study | 0.8% incidence in a six-week study | Six-week study comparing Moxonidine and Clonidine.[9] |
Abrupt cessation of therapy with alpha-2 adrenergic agonists can lead to a withdrawal syndrome characterized by rebound hypertension. Studies indicate that the withdrawal effects of Tiamenidine are similar to those of Clonidine.[5][7]
Experimental Protocols
Study 1: Comparative Effects of Tiamenidine and Clonidine on Blood Pressure, Catecholamines, and Renin Activity[5]
-
Objective: To assess the effects of Tiamenidine and Clonidine on blood pressure, plasma catecholamines, and plasma renin activity in hypertensive patients.
-
Study Design: A cross-over study.
-
Participants: Four previously untreated male hypertensive patients.
-
Intervention: Patients received either Tiamenidine (maximum daily dose of 3 mg) or Clonidine (maximum daily dose of 450 µg). After a washout period, they were crossed over to the other treatment.
-
Measurements: Blood pressure (systolic and diastolic, supine and erect), plasma noradrenaline, plasma adrenaline, urinary catecholamines, and plasma renin activity were measured before, during, and after treatment withdrawal.
Study 2: Electrophysiologic and Hemodynamic Effects of Chronic Oral Tiamenidine and Clonidine[8]
-
Objective: To evaluate the electrophysiologic and hemodynamic effects of chronic oral treatment with Tiamenidine or Clonidine in hypertensive volunteers.
-
Study Design: A parallel-group study.
-
Participants: Fourteen otherwise healthy hypertensive human volunteers, randomized to receive either Tiamenidine (n=7) or Clonidine (n=7).
-
Intervention: Tiamenidine was administered at a dose of 0.5 to 1.5 mg every 12 hours. Clonidine was administered at a dose of 0.2 to 0.5 mg every 12 hours.
-
Measurements: Electrophysiologic studies were performed to assess sinus and atrioventricular nodal function. Hemodynamic parameters, including cardiac output, were also measured.
Study 3: Comparison of Moxonidine and Clonidine in Mild to Moderate Hypertension[9]
-
Objective: To compare the efficacy and tolerability of Moxonidine and Clonidine in outpatients with mild to moderate hypertension.
-
Study Design: A six-week, multicenter, double-blind, parallel-group comparison study.
-
Participants: 152 outpatients with mild to moderate hypertension (WHO stage I and II), with 122 receiving Moxonidine and 30 receiving Clonidine.
-
Intervention: The mean individually titrated daily dose was 0.36 mg for both Moxonidine and Clonidine.
-
Measurements: Systolic and diastolic blood pressure, heart rate, and incidence of side effects were recorded.
Visualizing the Mechanism and Workflow
The following diagrams, generated using Graphviz, illustrate the alpha-2 adrenergic signaling pathway and a typical experimental workflow for evaluating antihypertensive agents.
Caption: Alpha-2 Adrenergic Agonist Signaling Pathway
References
- 1. Tiamenidine - Wikipedia [en.wikipedia.org]
- 2. Centrally Acting Antihypertensive Agents: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clonidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Changes in blood pressure, plasma catecholamines and plasma renin activity during and after treatment with tiamenidine and clonidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Not first‐line antihypertensive agents, but still effective—The efficacy and safety of imidazoline receptor agonists: A network meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Changes in blood pressure, heart rate, and sympathetic activity on abrupt withdrawal of tiamenidine (HOE 440) in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrophysiologic and hemodynamic effects of chronic oral therapy with the alpha 2-agonists clonidine and tiamenidine in hypertensive volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of moxonidine and clonidine HCl in treating patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An alternative method of assessing changes in salivary flow: comparison of the effects of clonidine and tiamenidine (HOE 440) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of Tiamenidine Hydrochloride
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide to the safe disposal of Tiamenidine Hydrochloride, ensuring compliance with safety regulations and minimizing environmental impact.
Hazard Profile of Tizanidine Hydrochloride
Understanding the potential hazards of a compound is the first step in determining the appropriate disposal method. The following table summarizes the key hazards associated with Tizanidine Hydrochloride, which should be considered analogous for this compound in the absence of specific data.
| Hazard Category | Description |
| Acute Oral Toxicity | Harmful if swallowed. |
| Skin Irritation | Causes skin irritation. |
| Eye Irritation | Causes serious eye irritation. |
| Incompatibilities | Strong oxidizing agents. |
Step-by-Step Disposal Procedures
The recommended disposal method for this compound is to treat it as hazardous chemical waste.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE:
-
Safety goggles or glasses
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
2. Waste Segregation and Collection:
-
Solid Waste: Collect unadulterated this compound powder, as well as any materials contaminated with it (e.g., weighing paper, contaminated gloves, bench paper), in a designated, clearly labeled hazardous waste container. The container should be sealable and made of a material compatible with the chemical.
-
Liquid Waste: If this compound is in a solution, it should be collected in a designated, leak-proof hazardous waste container. Do not mix with other incompatible waste streams.
3. Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols (e.g., "Harmful," "Irritant").
4. Storage:
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials, particularly strong oxidizing agents. The storage area should be well-ventilated.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed chemical waste disposal company.
-
Incineration: One suggested method for the disposal of the related compound, Tizanidine Hydrochloride, is incineration. This process involves dissolving the compound in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber. This should only be performed by a licensed waste disposal facility.
-
Never dispose of this compound down the drain or in regular trash.
Experimental Protocols
Currently, there are no publicly available, validated experimental protocols for the chemical neutralization or degradation of this compound for disposal purposes. The recommended procedure remains collection and disposal via a certified hazardous waste management service.
Logical Workflow for Disposal Decision
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Disposal Decision Workflow for this compound.
Personal protective equipment for handling Tiamenidine Hydrochloride
Essential Safety and Handling Guide for Tiamenidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of this compound in a laboratory setting. The following procedures are designed to ensure the safety of personnel and the integrity of research by outlining proper handling, personal protective equipment (PPE), and disposal protocols.
Hazard Identification and Risk Assessment
As an alpha-2 adrenergic agonist, this compound is expected to have potent physiological effects.[1][6] Overexposure could lead to symptoms such as sedation, hypotension (low blood pressure), bradycardia (slow heart rate), and respiratory depression.[7] Therefore, minimizing exposure is the primary goal. All personnel must be trained on the potential hazards and the procedures outlined in this guide before handling the compound.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent accidental exposure through inhalation, skin contact, or ingestion.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves. | Provides a robust barrier against skin contact. The outer glove can be removed if contaminated without exposing the skin. |
| Lab Coat | Disposable, fluid-resistant, solid-front gown with tight-fitting cuffs. | Protects the body and personal clothing from contamination. |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects eyes from splashes and airborne particles. |
| Respiratory Protection | A NIOSH-approved N95 or higher respirator is required when handling the powder outside of a containment system. | Prevents inhalation of the powdered compound, which is a primary route of exposure. |
Below is a procedural diagram for the correct sequence of donning and doffing PPE to ensure maximum safety and minimize cross-contamination.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is critical when working with this compound. Engineering controls should be the primary method of exposure reduction.
Preparation and Weighing
-
Containment: All handling of powdered this compound must be conducted within a certified chemical fume hood, a glove box, or a similar containment enclosure.[8]
-
Weighing: Use a dedicated, calibrated analytical balance inside the containment unit. Utilize disposable weigh boats or papers to prevent contamination of the balance.
-
Surface Protection: Line the work surface within the containment unit with absorbent, disposable bench paper.
Solution Preparation
-
Solvent Handling: When preparing solutions, add the solvent to the vessel containing the pre-weighed this compound slowly to avoid aerosolization.
-
Vessel Sealing: Cap all containers securely immediately after use.
-
Labeling: Clearly label all solutions with the compound name, concentration, solvent, date, and appropriate hazard warnings.
Post-Handling Decontamination
-
Surface Decontamination: After each use, decontaminate all surfaces within the containment unit. A suitable decontamination solution would be a high-pH or oxidizing solution, followed by a rinse with 70% ethanol (B145695) and then water. The efficacy of the decontamination procedure should be validated.
-
Equipment Cleaning: All non-disposable equipment should be thoroughly cleaned according to established laboratory protocols for potent compounds.
Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.
Waste Segregation
All waste generated from handling this compound must be considered hazardous waste. Segregate waste into the following categories:
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled, sealed, and puncture-resistant hazardous waste container. | Includes contaminated gloves, gowns, bench paper, weigh boats, and any unused compound. |
| Liquid Waste | Labeled, sealed, and chemically compatible hazardous waste container. | Includes all solutions containing this compound and any solvent used for rinsing contaminated glassware. |
| Sharps Waste | Labeled, puncture-proof sharps container. | Includes any needles or other sharp objects that have come into contact with the compound. |
Disposal Workflow
The following diagram outlines the logical flow for the proper disposal of waste contaminated with this compound.
Emergency Procedures
Spill Response
-
Evacuate: Immediately alert others in the area and evacuate if the spill is large or outside of a containment unit.
-
Secure: Secure the area and prevent entry.
-
PPE: Don appropriate PPE, including a respirator, before re-entering the area.
-
Contain: For a powder spill, gently cover with a damp paper towel to avoid making the powder airborne. For a liquid spill, absorb with an inert material (e.g., vermiculite (B1170534) or sand).
-
Clean: Clean the spill area from the outside in with a suitable decontamination solution.
-
Dispose: Collect all spill cleanup materials in a sealed hazardous waste container for proper disposal.
Personnel Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[9]
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[9]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]
By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and ensure a safe and controlled laboratory environment.
References
- 1. Tiamenidine - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. KEGG DRUG: this compound [genome.jp]
- 4. Tiamenidine | C8H10ClN3S | CID 39974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C8H11Cl2N3S | CID 39973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. wjgnet.com [wjgnet.com]
- 7. Alpha Receptor Agonist Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. escopharma.com [escopharma.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
